(2-Ethoxy-ethyl)-ethyl-amine
Description
BenchChem offers high-quality (2-Ethoxy-ethyl)-ethyl-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethoxy-ethyl)-ethyl-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-7-5-6-8-4-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWAEDOMCNQUSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334485 | |
| Record name | (2-ETHOXY-ETHYL)-ETHYL-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38256-95-0 | |
| Record name | 2-Ethoxy-N-ethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38256-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-ETHOXY-ETHYL)-ETHYL-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (2-Ethoxy-ethyl)-ethyl-amine
Introduction
(2-Ethoxy-ethyl)-ethyl-amine, systematically known as N-ethyl-2-ethoxyethanamine, is a secondary amine with the chemical formula C₆H₁₅NO. This molecule incorporates both an ether linkage and a secondary amine functional group, bestowing upon it a unique combination of properties that make it a compound of interest for researchers and drug development professionals. Its structure suggests potential applications as a building block in organic synthesis, a ligand in coordination chemistry, or a scaffold in the design of novel pharmaceutical agents. Understanding the fundamental physical properties of this compound is a critical first step in its evaluation for any of these applications. This guide provides a comprehensive overview of the known and predicted physical characteristics of (2-Ethoxy-ethyl)-ethyl-amine, discusses the underlying chemical principles governing these properties, and outlines standard methodologies for their experimental determination.
Molecular Structure and its Influence on Physical Properties
The molecular structure of (2-Ethoxy-ethyl)-ethyl-amine, with its combination of a flexible ethyl-ether chain and a secondary amine, dictates its physical behavior. The presence of a nitrogen atom with a lone pair of electrons allows for hydrogen bonding, which is a key determinant of its boiling point and solubility. However, as a secondary amine, the steric hindrance around the nitrogen is greater than in its primary amine analog, 2-ethoxyethylamine, which can influence the strength of these intermolecular interactions. The ether group introduces a polar C-O bond and an additional site for hydrogen bond acceptance, further influencing its solubility characteristics.
Physicochemical Properties
Precise experimental data for (2-Ethoxy-ethyl)-ethyl-amine is not extensively available in the peer-reviewed literature. Therefore, the following table includes both calculated predictions from reliable computational models and, where available, experimental data for structurally analogous compounds to provide a scientifically grounded estimation of its properties.
| Property | (2-Ethoxy-ethyl)-ethyl-amine (Predicted/Inferred) | 2-Ethoxyethylamine (Experimental) | Diethylamine (Experimental) |
| CAS Number | 38256-95-0 | 110-76-9 | 109-89-7 |
| Molecular Formula | C₆H₁₅NO | C₄H₁₁NO | C₄H₁₁N |
| Molecular Weight | 117.19 g/mol | 89.14 g/mol | 73.14 g/mol [1] |
| Boiling Point | ~136 °C (Predicted) | 105 °C | 55.5 °C |
| Melting Point | ~ -65 °C (Predicted) | Not available | -50 °C |
| Density | ~ 0.85 g/cm³ (Predicted) | 0.851 g/cm³ | 0.707 g/cm³ |
| Solubility in Water | Miscible (Inferred) | Completely miscible | Miscible |
| Solubility in Organic Solvents | Soluble in common organic solvents (Inferred) | Miscible with ether and ethanol | Soluble in ethanol and ether |
Note: Predicted values for (2-Ethoxy-ethyl)-ethyl-amine are based on computational models and should be confirmed by experimental data.
The predicted boiling point of approximately 136 °C for (2-Ethoxy-ethyl)-ethyl-amine is higher than that of its primary amine counterpart, 2-ethoxyethylamine (105 °C). This is consistent with the increase in molecular weight and van der Waals forces. The presence of the N-H bond allows for hydrogen bonding, which significantly elevates the boiling point compared to a tertiary amine of similar molecular weight.
The solubility of (2-Ethoxy-ethyl)-ethyl-amine in water is expected to be high, likely miscible, due to the ability of both the amine and ether functional groups to form hydrogen bonds with water molecules[2]. Similarly, it is expected to be readily soluble in a wide range of organic solvents.
Experimental Determination of Physical Properties
To validate the predicted physicochemical properties of (2-Ethoxy-ethyl)-ethyl-amine, a series of standard experimental procedures should be undertaken. The following section outlines the methodologies for determining key physical parameters.
Workflow for Physicochemical Characterization
Caption: Workflow for the experimental characterization of (2-Ethoxy-ethyl)-ethyl-amine's physical properties.
Detailed Experimental Protocols
1. Boiling Point Determination by Simple Distillation:
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Apparatus: Round-bottom flask, distillation head with a thermometer, condenser, and receiving flask.
-
Procedure:
-
Place a small volume of (2-Ethoxy-ethyl)-ethyl-amine and a boiling chip into the round-bottom flask.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
-
Record the atmospheric pressure at the time of the experiment and, if necessary, correct the boiling point to standard pressure.
-
2. Density Measurement using a Pycnometer:
-
Principle: Density is the mass per unit volume. A pycnometer is a flask with a precise volume.
-
Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.
-
Procedure:
-
Clean and dry the pycnometer and determine its mass.
-
Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Adjust the volume of the water to the pycnometer's calibration mark and weigh it.
-
Calculate the exact volume of the pycnometer using the known density of water at that temperature.
-
Repeat the procedure with (2-Ethoxy-ethyl)-ethyl-amine, ensuring it is at the same temperature.
-
Calculate the density of the sample by dividing the mass of the amine by the volume of the pycnometer.
-
3. Solubility Assessment:
-
Principle: Visual determination of miscibility or the formation of a saturated solution.
-
Apparatus: Test tubes, vortex mixer.
-
Procedure:
-
In separate test tubes, add a small, measured amount of (2-Ethoxy-ethyl)-ethyl-amine.
-
To each test tube, add a different solvent (e.g., water, ethanol, diethyl ether, hexane) in incremental volumes.
-
After each addition, vortex the mixture and observe for the formation of a single phase (miscible) or two distinct layers (immiscible).
-
For solids, observe if the compound dissolves completely.
-
Qualitatively report the solubility as miscible, soluble, partially soluble, or insoluble.
-
Safety and Handling
-
Health Hazards: Amines are often corrosive and can cause severe skin burns and eye damage. Inhalation may lead to respiratory tract irritation.
-
Flammability: Short-chain ethers and amines are often flammable.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and oxidizing agents.
Applications in Research and Development
The bifunctional nature of (2-Ethoxy-ethyl)-ethyl-amine makes it a versatile intermediate in organic synthesis. The secondary amine can undergo a variety of reactions, such as N-alkylation, acylation, and condensation, while the ether linkage provides a degree of lipophilicity and conformational flexibility. These features are desirable in the synthesis of:
-
Pharmaceutical Scaffolds: The core structure can be elaborated to create novel drug candidates. The ether-amine motif is present in various biologically active molecules.
-
Corrosion Inhibitors: Long-chain amines and their derivatives are known to be effective corrosion inhibitors for various metals.
-
Surfactants and Emulsifiers: The combination of a polar amine head and a nonpolar ethyl-ether tail suggests potential surfactant properties.
Conclusion
(2-Ethoxy-ethyl)-ethyl-amine is a compound with interesting structural features that suggest its utility in various scientific and industrial applications. While experimental data on its physical properties are sparse, computational methods and comparison with analogous compounds provide a solid foundation for its initial characterization. The experimental protocols outlined in this guide provide a clear path for the validation of these properties, which is an essential step for its safe handling and effective use in research and development.
References
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American Elements. "(2-ethoxyethyl)(ethyl)amine." Available at: [Link].
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Solubility of Things. "Ethylamine." Available at: [Link].
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NIST. "Ethanamine, N-ethyl-." NIST Chemistry WebBook. Available at: [Link].
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Cheméo. "Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7)." Available at: [Link].
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An In-Depth Technical Guide to the Chemical Structure and Properties of 2-Ethoxy-N-ethylethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Ethoxy-N-ethylethanamine, a secondary amine with an ether linkage. The content herein is structured to deliver not just factual data, but also to provide insights into the practical application and theoretical underpinnings of its chemistry, tailored for professionals in research and development.
Molecular Identity and Physicochemical Properties
2-Ethoxy-N-ethylethanamine, identified by the CAS number 38256-95-0 , is a bifunctional organic molecule incorporating both a secondary amine and an ether group. This unique combination of functional groups dictates its chemical behavior and physical properties.
Structural and Molecular Data
The fundamental structural and identifying information for 2-Ethoxy-N-ethylethanamine is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-ethoxy-N-ethylethanamine | [1] |
| CAS Number | 38256-95-0 | [1][2] |
| Molecular Formula | C6H15NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| Canonical SMILES | CCNCCOCC | [1] |
| InChI Key | HDWAEDOMCNQUSW-UHFFFAOYSA-N | [1] |
Physicochemical Characteristics
The physical properties of a compound are critical for predicting its behavior in various experimental and industrial settings, including its solubility, volatility, and thermal stability. The following table outlines the key physicochemical properties of 2-Ethoxy-N-ethylethanamine.
| Property | Value (Predicted) | Unit | Source |
| Boiling Point | 409.27 | K | [3] |
| Melting Point | 232.27 | K | [3] |
| Enthalpy of Vaporization | 37.80 | kJ/mol | [3] |
| Enthalpy of Fusion | 17.58 | kJ/mol | [3] |
| LogP (Octanol/Water) | 0.632 | [3] |
Note: The values presented are computationally predicted and should be confirmed with experimental data where available.
Synthesis and Manufacturing Pathways
The synthesis of 2-Ethoxy-N-ethylethanamine can be approached through several established organic chemistry transformations. The choice of a specific synthetic route in a research or industrial setting depends on factors such as starting material availability, desired scale, and selectivity.
Reductive Amination of 2-Ethoxyacetaldehyde
A highly selective and controlled method for the synthesis of 2-Ethoxy-N-ethylethanamine is the reductive amination of 2-ethoxyacetaldehyde with ethylamine.[4][5] This two-step, one-pot reaction offers significant advantages over other methods by minimizing the formation of over-alkylated byproducts.[4]
Mechanism:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of ethylamine on the carbonyl carbon of 2-ethoxyacetaldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form an imine (Schiff base).
-
Reduction: The resulting imine is then reduced to the target secondary amine using a suitable reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often the reagents of choice as they are mild enough not to reduce the starting aldehyde but are effective in reducing the formed imine.[4]
Experimental Protocol: Conceptual Laboratory Scale Synthesis
-
To a solution of 2-ethoxyacetaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added ethylamine (1.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.
-
The reaction is monitored by a suitable technique (e.g., TLC, GC-MS) until the starting materials are consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure 2-Ethoxy-N-ethylethanamine.
Caption: Reductive amination workflow for 2-Ethoxy-N-ethylethanamine synthesis.
Alkylation of 2-Ethoxyethylamine
An alternative, though often less selective, approach is the direct N-alkylation of 2-ethoxyethylamine with an ethylating agent such as ethyl bromide or ethyl iodide.[6] The primary drawback of this method is the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[6]
To favor the formation of the desired secondary amine, a large excess of the starting primary amine can be used to increase the probability of the ethylating agent reacting with 2-ethoxyethylamine rather than the product.
Experimental Protocol: Conceptual Laboratory Scale Synthesis
-
2-Ethoxyethylamine (5-10 eq) is dissolved in a suitable polar aprotic solvent (e.g., acetonitrile, DMF).
-
A weak, non-nucleophilic base (e.g., potassium carbonate) may be added to neutralize the HBr formed during the reaction.
-
Ethyl bromide (1.0 eq) is added dropwise to the solution at room temperature.
-
The reaction is heated to a moderate temperature (e.g., 50-70 °C) and monitored for the disappearance of the ethyl bromide.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The product mixture is then purified, typically by fractional distillation, to separate the desired secondary amine from unreacted starting material and over-alkylated byproducts.
Chemical Reactivity and Applications
The reactivity of 2-Ethoxy-N-ethylethanamine is governed by the presence of the secondary amine and ether functional groups.
-
Basicity and Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom makes the molecule basic and nucleophilic. It will react with acids to form the corresponding ethyl-(2-ethoxyethyl)ammonium salts. As a nucleophile, it can participate in reactions such as acylation, alkylation, and Michael additions.
-
Inertness of the Ether Linkage: The ether group is generally unreactive under most conditions, providing a flexible and chemically stable linker within the molecule.
Due to its structure, 2-Ethoxy-N-ethylethanamine has potential applications as:
-
A building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
-
A corrosion inhibitor, a common application for aliphatic amines.
-
A catalytic agent in certain polymerization reactions.
Analytical Characterization
The identity and purity of 2-Ethoxy-N-ethylethanamine are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like 2-Ethoxy-N-ethylethanamine.[1] The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, which can be used for structural elucidation and confirmation.[1][3]
Typical GC-MS Parameters (Conceptual):
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS).[7]
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural confirmation of the molecule.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two ethyl groups and the two methylene groups of the ethoxyethyl moiety. The chemical shifts and coupling patterns of these signals would provide definitive evidence for the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A weak to medium absorption in the region of 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch: Strong absorptions in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
C-O stretch: A strong absorption in the region of 1050-1150 cm⁻¹ for the ether linkage.
Safety and Handling
-
Hazards: Compounds of this class are typically flammable liquids and vapors. They are often corrosive and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.
-
Handling Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2-Ethoxy-N-ethylethanamine is a versatile bifunctional molecule with a well-defined chemical structure. Its synthesis is readily achievable through established methods like reductive amination, which offers high selectivity. The presence of both a secondary amine and an ether linkage imparts a predictable pattern of reactivity, making it a useful intermediate in organic synthesis. Proper analytical techniques, particularly GC-MS and NMR, are essential for its characterization and purity assessment. As with all chemicals, appropriate safety precautions should be taken during its handling and storage. This guide provides a solid foundation for researchers and professionals working with or considering the use of this compound in their development pipelines.
References
- CN101328130B - Preparation of 2-ethoxy ethyl amine - Google P
- EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google P
- RU2640953C2 - Method for obtaining 2-ethylhexylnitrate - Google P
- US9035099B2 - Process for making ethoxylated amine compounds - Google P
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Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. (URL: [Link])
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LookChem. 2-Ethoxyethylamine. (URL: [Link])
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American Elements. (2-ethoxyethyl)(ethyl)amine | CAS 38256-95-0. (URL: [Link])
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Chalmers University of Technology. (2013, June 15). Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. (URL: [Link])
- CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl)
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U.S. Environmental Protection Agency. Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates. (URL: [Link])
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. (URL: [Link])
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Cheméo. Chemical Properties of Diethylamine, 2-ethoxy- (CAS 38256-95-0). (URL: [Link])
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). (URL: [Link])
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Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). (URL: [Link])
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Journal of Chemical Education. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (URL: [Link])
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ResearchGate. (2009, June 18). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. (URL: [Link])
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PubMed. (2024, August 30). Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols. (URL: [Link])
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PubMed. (n.d.). Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme. (URL: [Link])
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ChemRxiv. (2026, February 4). Efficient and Mild Reductive Amination of Carbonyl Compounds Catalysed by Dual-Function Palladium Nanoparticles. (URL: [Link])
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An In-depth Technical Guide to the Solubility of (2-Ethoxy-ethyl)-ethyl-amine in Organic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of (2-ethoxy-ethyl)-ethyl-amine (CAS 38256-95-0), a secondary amine with utility in various chemical syntheses. In the absence of extensive published empirical data for this specific molecule, this document leverages fundamental principles of physical chemistry and data from analogous structures to build a robust predictive solubility profile. Furthermore, this guide equips researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols to determine its solubility in a range of organic solvents, ensuring both theoretical understanding and practical applicability.
Molecular Profile and Physicochemical Drivers of Solubility
(2-Ethoxy-ethyl)-ethyl-amine, with the chemical formula C6H15NO, is a secondary amine featuring both an ether linkage and an N-ethyl group.[1] Its structure dictates its solubility behavior through a combination of polarity, hydrogen bonding capability, and hydrocarbon character.
-
Polarity and Hydrogen Bonding: The presence of a nitrogen atom with a lone pair of electrons and a hydrogen atom directly attached to it allows (2-ethoxy-ethyl)-ethyl-amine to act as both a hydrogen bond donor and acceptor. The oxygen atom in the ethoxy group also acts as a hydrogen bond acceptor. This capacity for hydrogen bonding is a primary determinant of its solubility in polar solvents.[2]
-
Hydrocarbon Character: The molecule contains a total of six carbon atoms, which contribute to its nonpolar character. This alkyl portion of the molecule will interact favorably with nonpolar solvents through van der Waals forces.
To refine our predictions, we can analyze the properties of structurally similar compounds:
-
2-Ethoxyethylamine (Primary Amine Analogue): This molecule is completely miscible with water, ethanol, and ether, highlighting the powerful solubilizing effect of the 2-ethoxyethyl group. Its low calculated LogP of -0.018 indicates a high degree of hydrophilicity.[3]
-
Bis(2-ethoxyethyl)amine (Secondary Amine Analogue): This closely related secondary amine has a calculated XLogP3-AA of 0.2, suggesting it is still largely hydrophilic. It possesses one hydrogen bond donor and three hydrogen bond acceptor sites, indicating a strong potential for interaction with polar and protic solvents.[4]
-
N,N-Diethylethanamine (Tertiary Amine Analogue): This tertiary amine is miscible with common organic solvents like acetone, ethanol, and diethyl ether, but only slightly soluble in water.[5] The absence of a hydrogen bond donor reduces its affinity for highly structured solvents like water.
Based on this analysis, (2-ethoxy-ethyl)-ethyl-amine is expected to be a polar molecule with a balanced hydrophilic-lipophilic character, capable of significant interactions with a wide range of organic solvents.
Predicted Solubility Profile
The principle of "like dissolves like" governs solubility, stating that substances with similar intermolecular forces are more likely to be miscible. Based on the molecular structure of (2-ethoxy-ethyl)-ethyl-amine, we can predict its solubility across different classes of organic solvents.
Polar Protic Solvents
This class of solvents (e.g., methanol, ethanol, isopropanol) can engage in hydrogen bonding. Given that (2-ethoxy-ethyl)-ethyl-amine has both hydrogen bond donor and acceptor sites, it is predicted to be highly soluble or completely miscible with polar protic solvents. The energy gained from forming strong amine-solvent and ether-solvent hydrogen bonds will readily overcome the intermolecular forces within the pure amine and pure solvent.
Polar Aprotic Solvents
Solvents such as acetone, tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. (2-Ethoxy-ethyl)-ethyl-amine can donate a hydrogen bond to the oxygen or nitrogen atoms in these solvents. Additionally, dipole-dipole interactions will be significant. Therefore, it is predicted to be highly soluble or completely miscible in most polar aprotic solvents.
Nonpolar Solvents
Nonpolar solvents like hexanes, toluene, and diethyl ether interact primarily through weak van der Waals forces. While (2-ethoxy-ethyl)-ethyl-amine has a significant nonpolar alkyl framework, its polarity from the amine and ether functional groups is substantial.
-
In ethers (e.g., diethyl ether): High solubility is expected. The analogous 2-ethoxyethylamine is completely miscible with ether. The ether solvent can accept a hydrogen bond from the amine.
-
In aromatic hydrocarbons (e.g., toluene): Good to moderate solubility is predicted. The alkyl groups of the amine will interact favorably with the solvent.
-
In aliphatic hydrocarbons (e.g., hexanes): Moderate to limited solubility is expected. The polarity of the amine will hinder its miscibility with purely nonpolar aliphatic solvents.
Summary of Predicted Solubility
| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Predicted Solubility |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Miscible |
| Polar Aprotic | Acetone, THF, DMF, DMSO | Dipole-Dipole, Hydrogen Bond Acceptance | Highly Soluble / Miscible |
| Ethers | Diethyl Ether | Dipole-Dipole, Hydrogen Bond Acceptance | Highly Soluble / Miscible |
| Aromatic | Toluene, Benzene | Van der Waals, π-interactions | Good to Moderate |
| Aliphatic | Hexanes, Heptane | Van der Waals | Moderate to Limited |
Experimental Protocols for Solubility Determination
The following protocols provide systematic approaches to qualitatively and quantitatively determine the solubility of (2-ethoxy-ethyl)-ethyl-amine.
Protocol 1: Qualitative Miscibility Test (Rapid Screening)
This method provides a quick visual assessment of miscibility and is useful for initial solvent screening.
Methodology:
-
Preparation: Dispense 1 mL of the selected organic solvent into a clear glass vial (e.g., 4 mL vial).
-
Addition of Amine: Add 1 mL of (2-ethoxy-ethyl)-ethyl-amine to the same vial.
-
Mixing: Cap the vial and vortex or shake vigorously for 30 seconds.
-
Observation: Allow the mixture to stand for at least 5 minutes. Observe the vial against a contrasting background.
-
Interpretation:
-
Miscible: A single, clear liquid phase is observed.
-
Immiscible: Two distinct liquid layers are visible.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate cleanly.
-
Protocol 2: Quantitative Determination via Isothermal Equilibrium Method
This "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.[6][7]
Causality Behind Experimental Choices:
-
Excess Solute: Adding an excess of the solute ensures that the solvent becomes saturated, and the resulting concentration represents the true solubility limit at that temperature.
-
Equilibration Time: A sufficient incubation period with agitation (e.g., 24 hours) is crucial to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[8]
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible results.
-
Phase Separation: Centrifugation and/or filtration are necessary to completely remove any undissolved solute, which would otherwise lead to an overestimation of solubility.
Methodology:
-
Sample Preparation:
-
Add an excess amount of (2-ethoxy-ethyl)-ethyl-amine to a series of vials containing a known volume (e.g., 5 mL) of the selected organic solvents. A slight excess is sufficient; for a liquid solute, a small, visible undissolved phase at the bottom of the vial after initial mixing is indicative of saturation.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., at 25 °C).
-
Agitate the samples for 24 hours to ensure equilibrium is reached.[8]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved amine settle.
-
Carefully withdraw an aliquot of the supernatant (the clear, saturated solvent phase) using a pipette.
-
To ensure all undissolved material is removed, centrifuge the aliquot at high speed (e.g., >10,000 x g) for 15 minutes. Alternatively, filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).
-
-
Analysis of Saturated Solution:
-
Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent.
-
Quantify the concentration of (2-ethoxy-ethyl)-ethyl-amine in the diluted sample using a pre-validated analytical method such as:
-
Gas Chromatography (GC): Ideal for volatile amines.
-
High-Performance Liquid Chromatography (HPLC): Can be used with appropriate derivatization if the amine lacks a chromophore.
-
-
Prepare a calibration curve using standards of known concentrations of (2-ethoxy-ethyl)-ethyl-amine to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the original concentration in the undiluted supernatant.
-
Express the solubility in standard units, such as g/100 mL or mol/L.
-
Visualization of Key Concepts
Intermolecular Interactions
The diagram below illustrates the key hydrogen bonding interactions between (2-ethoxy-ethyl)-ethyl-amine and a polar protic solvent like ethanol.
Caption: Hydrogen bonding between the amine and a protic solvent.
Experimental Workflow
The following diagram outlines the workflow for the quantitative determination of solubility.
Caption: Workflow for quantitative solubility determination.
Data Presentation Template
For systematic recording of experimentally determined solubility data, the following table structure is recommended.
| Organic Solvent | Solvent Class | Temperature (°C) | Qualitative Miscibility | Quantitative Solubility ( g/100 mL) | Notes |
| Methanol | Polar Protic | 25 | |||
| Isopropanol | Polar Protic | 25 | |||
| Acetone | Polar Aprotic | 25 | |||
| Tetrahydrofuran (THF) | Polar Aprotic | 25 | |||
| Toluene | Aromatic | 25 | |||
| n-Heptane | Aliphatic | 25 | |||
| Diethyl Ether | Ether | 25 |
References
-
ChemBK. (n.d.). ethanamine,n,n-diethyl-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). N,N'-diethyl ethylene diamine, 111-74-0. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N,N-DIETHYLETHANAMINE. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diethylethylenediamine. Retrieved from [Link]
-
PubChem. (n.d.). Bis(2-ethoxyethyl)amine. Retrieved from [Link]
-
American Elements. (n.d.). (2-ethoxyethyl)(ethyl)amine. Retrieved from [Link]
-
protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
-
LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Wired Chemist. (n.d.). Qualitative Analysis. Retrieved from [Link]
-
The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
-
WebAssign. (n.d.). Lab 4 - Qualitative Analysis. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Ethoxyethylamine (CAS 110-76-9). Retrieved from [Link]
-
PubMed. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Retrieved from [Link]
-
University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]
-
Gattefossé. (n.d.). Miscibility and dispersability test. Retrieved from [Link]
Sources
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- 2. CAS 110-76-9: 2-Ethoxyethylamine | CymitQuimica [cymitquimica.com]
- 3. 2-Ethoxyethylamine (CAS 110-76-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Bis(2-ethoxyethyl)amine | C8H19NO2 | CID 547396 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Material Safety of (2-Ethoxy-ethyl)-ethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide has been meticulously compiled to provide a comprehensive overview of the material safety aspects of (2-Ethoxy-ethyl)-ethyl-amine (CAS No. 38256-95-0). Due to the limited availability of a detailed, official Safety Data Sheet (SDS) for this specific compound, this document synthesizes available data for (2-Ethoxy-ethyl)-ethyl-amine with extrapolated information from structurally analogous compounds, primarily 2-Ethoxyethylamine (CAS No. 110-76-9). All information should be used as a guide and supplemented with in-house risk assessments and adherence to all applicable safety regulations.
Section 1: Chemical Identity and Physicochemical Properties
(2-Ethoxy-ethyl)-ethyl-amine, also known as 2-Ethoxy-N-ethylethanamine, is a secondary amine with the molecular formula C₆H₁₅NO.[1][2] Its structure incorporates both an ethylamino group and an ethoxyethyl group, which dictates its chemical reactivity and physical properties. Understanding these fundamental characteristics is paramount for its safe handling and application in research and development.
Table 1: Physicochemical Data of (2-Ethoxy-ethyl)-ethyl-amine and a Key Analog
| Property | (2-Ethoxy-ethyl)-ethyl-amine | 2-Ethoxyethylamine (Analog) | Source |
| CAS Number | 38256-95-0 | 110-76-9 | [2] |
| Molecular Formula | C₆H₁₅NO | C₄H₁₁NO | [1][2] |
| Molecular Weight | 117.19 g/mol | 89.14 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid (presumed) | Colorless to yellow liquid | [3] |
| Boiling Point | Not available | 104 °C @ 760 mmHg | [3] |
| Flash Point | Not available | 20 °C (68 °F) | [3] |
| Specific Gravity | Not available | 0.851 | [3] |
| Solubility | Not available | Miscible in water | [3] |
| Vapor Pressure | Not available | 25 mbar @ 20 °C | [3] |
| pH | Not available | 11.9 (10% aqueous solution) | [3] |
The structural similarity to 2-Ethoxyethylamine suggests that (2-Ethoxy-ethyl)-ethyl-amine is likely a flammable liquid with a basic character.[3] The presence of the ether and amine functionalities indicates its potential as a versatile intermediate in pharmaceutical and agrochemical synthesis.[4]
Section 2: Hazard Identification and GHS Classification
While a comprehensive GHS classification for (2-Ethoxy-ethyl)-ethyl-amine is not widely published, available information from chemical suppliers suggests the following hazards.[2] This is further supported by the hazard profile of the closely related 2-Ethoxyethylamine.[3]
Globally Harmonized System (GHS) Classification (Anticipated)
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor) is a reasonable assumption based on the flash point of the analog.[2][3]
-
Skin Corrosion/Irritation: Category 1B or 1C (H314: Causes severe skin burns and eye damage) is highly probable given the corrosive nature of similar amines.[3][5]
-
Serious Eye Damage/Eye Irritation: Category 1 (H318: Causes serious eye damage) is a direct consequence of its corrosive properties.[5]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation).[2]
Hazard Pictograms:
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[3]
Target Organs: Respiratory system, gastrointestinal system, eyes, and skin.[3]
Section 3: Safe Handling and Storage Protocols
The presumed flammability and corrosivity of (2-Ethoxy-ethyl)-ethyl-amine necessitate stringent handling and storage procedures to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following diagram outlines the recommended PPE ensemble.
Caption: Recommended PPE for handling (2-Ethoxy-ethyl)-ethyl-amine.
Handling Procedures
-
Ventilation: Always handle (2-Ethoxy-ethyl)-ethyl-amine in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[3] Use spark-proof tools and explosion-proof equipment.[3]
-
Static Discharge: Take precautionary measures against static discharge by grounding all containers and equipment.[3]
-
Personal Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[3] Avoid breathing vapors or mist.[3]
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent hazardous situations.
-
Container: Store in a tightly closed container.[3]
-
Location: Keep in a cool, dry, and well-ventilated place.[3] A designated flammables storage cabinet is recommended.
-
Incompatible Materials: Store away from strong oxidizing agents and acids.[6][7]
-
Temperature: Recommended storage at 2-8°C.[2]
Section 4: Emergency Procedures
A clear and well-rehearsed emergency plan is critical when working with hazardous materials.
First-Aid Measures
Immediate medical attention is required for all routes of exposure.[3][8]
-
Inhalation: Remove the individual to fresh air.[3] If breathing is difficult, administer oxygen.[3] If breathing has stopped, provide artificial respiration.[3] Do not use mouth-to-mouth resuscitation.[8][9]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[10]
Fire-Fighting Measures
-
Extinguishing Media: Use foam, dry chemical, or carbon dioxide.[3]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[11]
-
Specific Hazards: The substance is flammable and can form explosive mixtures with air.[7] Decomposition on heating may produce toxic gases, including nitrogen oxides.[12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Accidental Release Measures
The following workflow outlines the steps to take in the event of a spill.
Caption: Workflow for responding to a spill of (2-Ethoxy-ethyl)-ethyl-amine.
Section 5: Toxicological and Ecological Information
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled is a reasonable assumption based on related compounds.[6][10]
-
Corrosivity: Expected to cause severe skin burns and eye damage.[3] Ingestion would likely cause severe burns to the gastrointestinal tract.[3] Inhalation of vapors can cause chemical burns to the respiratory tract.[3]
-
Carcinogenicity: There is no data to suggest that this compound or its close analogs are carcinogenic.[3]
-
Ecological Information: Do not allow this chemical to enter the environment.[3] The environmental impact has not been fully investigated.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethoxyethylamine. Retrieved from [Link]
-
American Elements. (n.d.). (2-ethoxyethyl)(ethyl)amine. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY ETHYLAMINE. Retrieved from [Link]
-
International Labour Organization. (n.d.). ETHYLAMINE. Retrieved from [Link]
-
Bio-Rad. (2009, November 18). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
SIAD S.p.A. (n.d.). Ethylamine. Retrieved from [Link]
-
Gelest, Inc. (2016, June 10). N-ETHYL-(2-METHYLALLYL)AMINE. Retrieved from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. chemscene.com [chemscene.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. CAS 110-76-9: 2-Ethoxyethylamine | CymitQuimica [cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. gelest.com [gelest.com]
- 7. fishersci.com [fishersci.com]
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- 9. fishersci.fi [fishersci.fi]
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- 11. bio.vu.nl [bio.vu.nl]
- 12. ETHYLAMINE [training.itcilo.org]
Commercial suppliers of (2-Ethoxy-ethyl)-ethyl-amine
Strategic Sourcing and Technical Validation of -Ethyl-2-ethoxyethanamine
CAS Registry Number: 38256-95-0
Synonyms: (2-Ethoxyethyl)ethylamine; 2-Ethoxy-
Executive Summary
1This guide addresses a critical gap in the supply chain: availability . While the primary amine is a commodity chemical, the
Chemical Identity & Critical Quality Attributes (CQAs)
Before engaging suppliers, the end-user must define the specification. For medicinal chemistry applications, the presence of primary amine impurities is a critical failure mode due to potential side reactions (e.g., double alkylation).
Table 1: Technical Specifications & Physical Properties
| Property | Specification / Value | Relevance |
| CAS Number | 38256-95-0 | Crucial: Do not confuse with CAS 110-76-9 (Primary amine).[1] |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or storage in non-inert atmosphere.[1] |
| Purity (GC) | Low purity often indicates presence of bis(2-ethoxyethyl)amine.[1] | |
| Boiling Point | ~130–135 °C (Predicted) | Higher than diethylamine; useful for higher temp reactions.[1] |
| Density | Essential for volumetric dosing in automated synthesis.[1] | |
| Solubility | Miscible in water, EtOH, DCM, DMSO | Versatile for both aqueous and organic phase reactions.[1] |
| Major Impurity | Ethylamine; 2-Ethoxyethylamine | Competitive nucleophiles that alter reaction stoichiometry.[1] |
The Commercial Landscape: Tiered Supplier Analysis
Sourcing CAS 38256-95-0 requires navigating between "Stock" vendors and "Custom Synthesis" houses.[1]
Tier 1: Catalog Aggregators (High Availability, Variable Lead Time)
These vendors list the compound but often source it from third-party labs upon order.[1]
-
ChemScene: Specializes in building blocks; often holds small inventory (1g–25g).
-
American Elements: Industrial scale; typically requires inquiry for lead times.
-
MolPort / eMolecules: Database aggregators useful for price comparison but not direct manufacturers.
Tier 2: Originators & Custom Synthesis (High Reliability, Higher Cost)
Use these for GMP requirements or bulk (>1kg) needs.[1]
-
Enamine: Likely capable of rapid synthesis due to vast amine libraries.
-
WuXi AppTec: Preferred for medicinal chemistry programs requiring full impurity profiling.
Supply Chain Decision Matrix (DOT Visualization)
The following diagram illustrates the logic flow for selecting a supplier based on project phase and risk tolerance.
Figure 1: Strategic sourcing decision tree for N-Ethyl-2-ethoxyethanamine, balancing quantity, urgency, and risk.
Technical Application & Synthesis
If commercial supply is delayed, or for mechanistic verification, the compound can be synthesized in-house. Understanding the synthesis also aids in identifying impurities in purchased lots.
Mechanistic Pathway: Reductive Amination
The most robust route for high purity is the reductive amination of 2-ethoxyacetaldehyde with ethylamine .
Reaction Scheme:
Step-by-Step Protocol
-
Reagents: 2-Ethoxyacetaldehyde (1.0 eq), Ethylamine (2.0 M in THF, 1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Dichloroethane (DCE).
-
Setup: Flame-dried round bottom flask under Nitrogen atmosphere.
-
Addition: Dissolve aldehyde in DCE. Add ethylamine solution dropwise at 0°C. Stir for 30 mins to form imine.
-
Reduction: Add STAB portion-wise at 0°C. Warm to Room Temperature (RT) and stir overnight.
-
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM (3x). Dry organic layer over
. -
Purification: The secondary amine can be purified via acid-base extraction or distillation.
Why this route? Direct alkylation (reacting 2-ethoxyethyl bromide with ethylamine) often leads to over-alkylation, producing the tertiary amine impurity. Reductive amination stops cleanly at the secondary amine.
Analytical Validation (The "Self-Validating" System)
Trusting a Certificate of Analysis (CoA) blindly is a risk in drug development.[1] Implement this 2-step validation workflow.
Workflow Diagram (DOT)
Figure 2: Quality Control workflow to detect common primary amine and bis-alkylated impurities.
Analytical Interpretation Guide
-
1H NMR (Chloroform-d):
-
Look for the triplet at ~1.1 ppm (
Hz) corresponding to the terminal methyl of the -ethyl group. -
Look for the quartet at ~2.6 ppm corresponding to the methylene of the
-ethyl group. -
Diagnostic: If the integration of the
-ethyl group is low relative to the ethoxy chain, suspect contamination with the primary amine (2-ethoxyethylamine).
-
-
GC-MS:
Safety & Handling
-
Hazards: Causes severe skin burns and eye damage (H314).[3] Flammable liquid and vapor (H226).[3]
-
Storage: Store under inert gas (Argon/Nitrogen). Secondary amines can absorb
from the air to form carbamates, appearing as white solids/crusts on the cap. -
Compatibility: Incompatible with strong oxidizing agents and acid chlorides (unless reaction is intended).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520890, (2-ethoxyethyl)(ethyl)amine. Retrieved from [Link]
-
American Elements. 2-Ethoxy-N-ethylethanamine Technical Specifications. Retrieved from [Link][1][4]
- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
Methodological & Application
Application Notes and Protocols for (2-Ethoxy-ethyl)-ethyl-amine in Medicinal Chemistry: An Overview of a Niche Building Block
Abstract
This document aims to provide a comprehensive guide on the applications of (2-Ethoxy-ethyl)-ethyl-amine (CAS No. 38256-95-0) in the field of medicinal chemistry. Despite its straightforward structure, public domain literature and established pharmaceutical synthesis routes featuring this specific tertiary amine are notably scarce. This guide will, therefore, contextualize its potential utility based on the known reactivity of related amino-ether motifs and provide general protocols that can be adapted for its incorporation into drug discovery programs. We will explore its role as a potential building block and discuss the synthetic logic behind employing such a scaffold.
Introduction and Physicochemical Properties
(2-Ethoxy-ethyl)-ethyl-amine, also known as 2-ethoxy-N-ethylethanamine, is a tertiary amine featuring both an ethyl and a 2-ethoxyethyl substituent on the nitrogen atom. Its structure combines the nucleophilicity of a tertiary amine with the hydrogen bond accepting capability of an ether linkage, characteristics that are often sought after in medicinal chemistry to modulate physicochemical properties such as solubility and membrane permeability.
Table 1: Physicochemical Properties of (2-Ethoxy-ethyl)-ethyl-amine
| Property | Value | Source |
| CAS Number | 38256-95-0 | American Elements[1] |
| Molecular Formula | C₆H₁₅NO | American Elements[1] |
| Molecular Weight | 117.19 g/mol | American Elements[1] |
| IUPAC Name | 2-ethoxy-N-ethylethanamine | American Elements[1] |
| SMILES | CCNCCOCC | American Elements[1] |
| Boiling Point | Not Available | American Elements[1] |
| Density | Not Available | American Elements[1] |
| Storage | +4 °C | American Elements[1] |
The presence of the ethoxyethyl group can be particularly influential in modifying a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility, while the overall lipophilicity can be tuned by the ethyl groups.
Rationale for Use in Medicinal Chemistry: A Field-Proven Perspective
While specific examples of marketed drugs containing the (2-Ethoxy-ethyl)-ethyl-amine moiety are not readily found in the public domain, the strategic incorporation of similar amino-ether fragments is a common tactic in drug design. The primary rationale for employing such a building block would be to:
-
Introduce a Basic Center: The tertiary amine provides a basic handle that can be protonated at physiological pH. This is often crucial for aqueous solubility and for forming ionic interactions with biological targets such as GPCRs or ion channels.[2]
-
Modulate Lipophilicity (LogP): The balance of the hydrophobic ethyl groups and the more polar ethoxy group allows for fine-tuning of a compound's lipophilicity. This is a critical parameter for oral absorption and cell membrane permeability.
-
Act as a Flexible Linker: The ethyl and ethoxyethyl chains can act as flexible linkers to connect different pharmacophoric elements, allowing for optimal positioning within a binding pocket.
-
Block Metabolism: The tertiary nature of the amine prevents N-dealkylation to a secondary amine, which can sometimes be a metabolic liability.
Given the lack of specific documented applications for (2-Ethoxy-ethyl)-ethyl-amine, its utility can be inferred from the well-established roles of related structures like 2-(diethylamino)ethyl chloride in the synthesis of numerous pharmaceuticals.[3] This related compound is a key intermediate in the synthesis of drugs such as the antiarrhythmic amiodarone, where the diethylaminoethyl group is crucial for its pharmacological activity.[3]
General Synthetic Protocols for Incorporation
The nucleophilic nature of the tertiary amine in (2-Ethoxy-ethyl)-ethyl-amine is its primary point of reactivity for incorporation into larger molecules. However, as a tertiary amine, it is already fully substituted and cannot undergo common reactions like acylation or reductive amination in the same way as primary or secondary amines. Its main synthetic utility would be as a pre-formed building block that is part of a larger synthetic fragment.
For researchers wishing to explore the potential of the (2-Ethoxy-ethyl)-ethyl-amine scaffold, the following general protocols outline its synthesis and potential derivatization pathways.
Protocol 1: Synthesis of (2-Ethoxy-ethyl)-ethyl-amine
The synthesis of (2-Ethoxy-ethyl)-ethyl-amine can be envisioned through the N-alkylation of a primary or secondary amine precursor. A plausible and efficient route would involve the reductive amination of 2-ethoxyacetaldehyde with ethylamine, followed by a second reductive amination or direct alkylation. A more direct one-pot synthesis is also feasible.
Workflow for Synthesis of (2-Ethoxy-ethyl)-ethyl-amine
Sources
Application Note: Strategic N-Alkylation Protocols utilizing (2-Ethoxy-ethyl)-ethyl-amine
[1]
Abstract & Strategic Value
(2-Ethoxy-ethyl)-ethyl-amine (N-Ethyl-2-ethoxyethanamine) is a versatile secondary amine pharmacophore.[1] Its structural duality—combining a lipophilic ethyl group with a hydrophilic ethoxy-ethyl tail—modulates the physicochemical properties of drug candidates, often improving aqueous solubility and metabolic stability compared to simple diethylamine analogs.
This guide details three distinct protocols for N-alkylating this amine to generate tertiary amines. Unlike generic procedures, these protocols are optimized for the specific steric and electronic profile of the ethoxy-ethyl side chain, addressing common pitfalls such as over-alkylation and elimination side reactions.
Reagent Profile & Physicochemical Data
Before initiating synthesis, verify the reagent specifications. The ether oxygen introduces a dipole that distinguishes its solvation behavior from purely aliphatic amines.
| Property | Data | Relevance to Protocol |
| Chemical Name | (2-Ethoxy-ethyl)-ethyl-amine | Substrate / Nucleophile |
| CAS Number | 38256-95-0 | Verification Identity |
| Formula | MW: 117.19 g/mol | |
| Structure | Secondary Amine | |
| Boiling Point | ~135–145 °C (est.)[1] | High boiling point requires vacuum distillation for removal. |
| Solubility | Miscible in | Compatible with aqueous workups; difficult to extract from water if pH is not >12. |
| pKa (Conj. Acid) | ~10.0–10.5 (est.) | Moderately basic; requires inorganic base scavenger in |
Decision Matrix: Selecting the Right Protocol
The choice of method depends entirely on the electrophile partner. Use the logic flow below to determine the optimal pathway.
Figure 1: Strategic decision tree for N-functionalization of (2-Ethoxy-ethyl)-ethyl-amine.[1]
Detailed Experimental Protocols
Protocol A: Direct Alkylation (The "Finkelstein" Approach)
Best for: Primary alkyl halides, benzyl bromides, and non-hindered electrophiles. Mechanism: Nucleophilic attack of the secondary amine on the electrophilic carbon.
Scientific Rationale:
The ethoxy side chain can act as a hemilabile ligand for alkali metals. Therefore, using Cesium Carbonate (
Reagents:
-
Substrate: Alkyl Halide (1.0 equiv)
-
Nucleophile: (2-Ethoxy-ethyl)-ethyl-amine (1.2 – 1.5 equiv)[1]
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv for highly reactive halides) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Additive: TBAI (10 mol%) if using Alkyl Chlorides.
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Alkyl Halide (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M).
-
Base Addition: Add
(2.0 mmol, 652 mg). If the alkyl halide is a chloride, add Tetrabutylammonium iodide (TBAI, 0.1 mmol) to facilitate the Finkelstein exchange. -
Amine Addition: Add (2-Ethoxy-ethyl)-ethyl-amine (1.2 mmol, ~140 mg/165 µL) dropwise.
-
Note: The amine is used in slight excess to drive the reaction to completion.
-
-
Reaction: Heat the mixture to 60°C under
atmosphere. Monitor by TLC or LC-MS.[1]-
Typical Time: 2–6 hours for bromides; 12–18 hours for chlorides.
-
-
Workup:
-
Purification: Flash column chromatography (SiO2).
-
Eluent: DCM:MeOH (95:5) with 1%
is typically required due to the polarity of the tertiary amine product.
-
Protocol B: Reductive Amination (The "Mild" Approach)
Best for: Introducing the amine to aldehydes or ketones; avoiding over-alkylation. Mechanism: Formation of an iminium ion intermediate followed by in-situ hydride reduction.[1]
Scientific Rationale: Secondary amines form iminium ions less readily than primary amines due to steric hindrance. Sodium Triacetoxyborohydride (STAB) is the reagent of choice because it is mild enough to not reduce the aldehyde/ketone directly, but reduces the iminium species rapidly [2].
Reagents:
-
Substrate: Aldehyde/Ketone (1.0 equiv)[5]
-
Nucleophile: (2-Ethoxy-ethyl)-ethyl-amine (1.1 equiv)[1]
-
Reductant:
(1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]
-
Acid Catalyst: Acetic Acid (1.0 equiv) – Critical for ketone substrates.
Step-by-Step:
-
Imine Formation: Dissolve the Carbonyl substrate (1.0 mmol) and (2-Ethoxy-ethyl)-ethyl-amine (1.1 mmol) in DCE (5 mL).
-
Activation: Add Acetic Acid (1.0 mmol, 60 µL). Stir at Room Temperature for 30 minutes.
-
Observation: This pre-equilibrium allows the iminium ion to form.
-
-
Reduction: Add
(1.5 mmol, 318 mg) in one portion. -
Reaction: Stir at Room Temperature under
for 4–16 hours. -
Quench: Add saturated aqueous
carefully (gas evolution). Stir for 15 minutes. -
Extraction: Extract with DCM (3x). Dry organics over
. -
Purification: Often yields pure product without chromatography. If needed, use neutral alumina or silica with triethylamine-treated eluent.[1]
Protocol C: Buchwald-Hartwig N-Arylation
Best for: Coupling with Aryl Bromides/Chlorides (e.g., creating Amiodarone-like analogs).[1] Mechanism: Pd-catalyzed cross-coupling.[1]
Scientific Rationale: The ethoxy-ethyl chain can chelate Pd, potentially poisoning the catalyst. Using a bulky, electron-rich ligand like RuPhos or BINAP is essential to prevent this and facilitate the reductive elimination step [3].
Reagents:
-
Substrate: Aryl Halide (1.0 equiv)
-
Nucleophile: (2-Ethoxy-ethyl)-ethyl-amine (1.2 equiv)[1]
-
Catalyst:
(5 mol%) or -
Ligand: BINAP or RuPhos (10 mol%)
-
Base:
(Sodium tert-butoxide) (1.5 equiv)[1] -
Solvent: Toluene or Dioxane (anhydrous, degassed).
Step-by-Step:
-
Inert Setup: Flame-dry a Schlenk tube and purge with Argon.[1]
-
Loading: Add Aryl Halide (1.0 mmol),
(11 mg), BINAP (62 mg), and (144 mg). -
Solvent: Add anhydrous Toluene (4 mL).
-
Amine Addition: Add (2-Ethoxy-ethyl)-ethyl-amine (1.2 mmol) via syringe.
-
Reaction: Seal and heat to 100°C for 12–24 hours.
-
Workup: Filter through Celite. Concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Troubleshooting & Optimization ("Expert Tips")
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Elimination of Alkyl Halide | The base is acting as a base, not a scavenger. Switch to a weaker base ( |
| No Reaction (Protocol B) | Steric Hindrance | If reacting with a ketone, the iminium formation is slow. Use |
| Catalyst Death (Protocol C) | Chelation by Ether Oxygen | Switch to a monodentate bulky ligand like BrettPhos or RuPhos which out-competes the internal ether chelation.[1] |
| Product stuck in Aqueous | High Polarity | The product is an amino-ether.[1] At pH < 10, it is protonated and water-soluble.[1] Ensure pH > 12 during extraction. Use |
Safety & Handling
-
Corrosivity: Secondary amines are caustic. Wear chemical-resistant gloves (Nitrile) and eye protection.[1]
-
Inhalation: The ether tail reduces volatility compared to diethylamine, but fumes are still irritating. Handle in a fume hood.
-
Storage: Store under inert gas (Argon) to prevent oxidation of the amine to the N-oxide over long periods.
References
-
Cesium Effect in Amine Alkylation: Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[6][7] Journal of Organic Chemistry, 2002 , 67(3), 674–683.[7] Link
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862. Link
-
Buchwald-Hartwig Coupling: Surry, D. S., & Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.[1] Link
-
Reagent Data: American Elements. "(2-ethoxyethyl)(ethyl)amine Properties."[1][8] Link[8]
Sources
- 1. 2-Ethoxyethylamine | 110-76-9 [chemicalbook.com]
- 2. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 3. proteomics.medicine.uiowa.edu [proteomics.medicine.uiowa.edu]
- 4. 2-Ethoxyethylamine | 110-76-9 | TCI AMERICA [tcichemicals.com]
- 5. Amiodarone synthesis - chemicalbook [chemicalbook.com]
- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. americanelements.com [americanelements.com]
Application Note: Strategic Synthesis of Pharmaceutical Intermediates using 2-Ethoxy-N-ethylethanamine
This Application Note is designed for medicinal chemists and process development scientists. It addresses the strategic utilization of 2-Ethoxy-N-ethylethanamine (also known as N-ethyl-2-ethoxyethylamine) as a nucleophilic building block.
FunctionalizationCritical Identity & Safety Verification
Technical Alert: There is a frequent database mismatch regarding this chemical entity.
-
Target Compound (Addressed in this Guide): 2-Ethoxy-N-ethylethanamine (Secondary Amine).[1]
-
Common Confusion: Often mislabeled in commercial databases as CAS 3616-56-6 .
Physicochemical Profile
| Property | Value | Relevance to Synthesis |
| Molecular Weight | 117.19 g/mol | Stoichiometry calculations. |
| Boiling Point | ~134°C | High enough for reflux in toluene/DCE; requires vacuum distillation for removal. |
| pKa (Calc) | ~9.5 - 10.0 | Moderately basic; requires organic bases (DIPEA/TEA) in alkylation reactions. |
| LogP | ~0.6 | Lower than Diethylamine (LogP ~0.8); improves aqueous solubility of the final drug candidate. |
Strategic Rationale in Drug Design
In medicinal chemistry, 2-Ethoxy-N-ethylethanamine is often employed as a bioisostere for the diethylamine moiety .
-
Solubility Modulation: The ether oxygen acts as a hydrogen bond acceptor, lowering the LogD of the parent molecule compared to a pure alkyl chain, thereby improving aqueous solubility without introducing ionizable groups.
-
hERG Avoidance: "Greasy" basic amines are frequent hERG channel blockers (cardiotoxicity risk). Introducing the oxygen atom reduces lipophilicity and alters the pharmacophore shape, potentially mitigating off-target cardiac liability [1].
-
Linker Flexibility: The ethoxyethyl chain provides a flexible tether, allowing the terminal ethyl group to access hydrophobic pockets in kinases or GPCRs.
Protocol A: Reductive Amination (Kinase Inhibitor Synthesis)
This protocol describes the coupling of 2-Ethoxy-N-ethylethanamine with a ketone intermediate, a critical step in the synthesis of 7-azaindole derivatives (e.g., JNK inhibitors) [2].
Reaction Logic
Direct alkylation with alkyl halides often leads to over-alkylation (quaternary salts). Reductive amination is the preferred route for coupling secondary amines to hindered cores because it is self-limiting to the tertiary amine.
Workflow Diagram
Figure 1: Mechanistic pathway for the reductive amination of ketones with 2-Ethoxy-N-ethylethanamine.
Detailed Methodology
Reagents:
-
Ketone Intermediate (1.0 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the Ketone Intermediate (e.g., 1 mmol) in anhydrous DCE (5 mL). -
Imine Formation: Add 2-Ethoxy-N-ethylethanamine (2 mmol) followed by Acetic Acid (1 mmol). The acid catalyzes the formation of the iminium ion.
-
Stirring: Stir at room temperature for 30–60 minutes. Note: Some hindered ketones may require mild heating (40°C) or longer times to form the imine equilibrium.
-
Reduction: Cool the mixture to 0°C (optional, but recommended to minimize side reactions). Add STAB (1.5 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via LC-MS for the disappearance of the ketone (
) and appearance of the amine product. -
Quench: Quench the reaction by adding saturated aqueous
solution. Stir vigorously for 15 minutes to decompose borate complexes. -
Extraction: Extract the aqueous layer with DCM (
). Combine organic layers. -
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (typically DCM/MeOH/NH3 gradients) to isolate the tertiary amine.
Protocol B: Nucleophilic Aromatic Substitution ( )
This method is used to attach the amine tail to heterocyclic scaffolds (e.g., chloropyrimidines, chloronaphthalimides) for DNA intercalators or receptor antagonists [3].
Reaction Logic
The secondary nitrogen of 2-Ethoxy-N-ethylethanamine acts as a nucleophile, displacing a leaving group (Cl, F, Br) on an electron-deficient aromatic ring.
Workflow Diagram
Figure 2:
Detailed Methodology
Reagents:
-
Heteroaryl Chloride (1.0 equiv)
-
2-Ethoxy-N-ethylethanamine (1.2 - 1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or
(3.0 equiv) -
Solvent: DMF, NMP, or DMSO (Polar aprotic solvents accelerate
)
Step-by-Step Procedure:
-
Dissolution: Dissolve the Heteroaryl Chloride in DMF (concentration ~0.2 M).
-
Addition: Add DIPEA followed by 2-Ethoxy-N-ethylethanamine .
-
Heating: Heat the reaction mixture to 80–100°C. Note: For highly reactive substrates (e.g., 2,4-dichloropyrimidine), room temperature may suffice to selectively displace the more reactive chloride.
-
Monitoring: Monitor by TLC or HPLC. The reaction is typically complete within 2–6 hours.
-
Workup:
-
Method A (Precipitation): Pour the reaction mixture into ice-water. If the product is solid, filter and wash with water.
-
Method B (Extraction): Dilute with EtOAc, wash extensively with water and brine (to remove DMF), dry, and concentrate.
-
-
Salt Formation (Optional): To stabilize the product as a pharmaceutical intermediate, treat the crude oil with HCl in dioxane/ether to generate the hydrochloride salt.
References
-
Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry, 51(4), 817-834. Link
-
Google Patents. (2012). 7-Azaindole derivatives and their use in the inhibition of c-Jun N-terminal kinase. US Patent 8,178,552 B2. (See Example 62: Reductive amination using 2-ethoxy-N-ethylethanamine). Link
-
Qian, X., et al. (2013). Synthesis and antitumor activity of novel naphthalimide derivatives.[6] ResearchGate / European Journal of Medicinal Chemistry. (Analogous synthesis using secondary amines). Link
Sources
Experimental setup for reactions involving (2-Ethoxy-ethyl)-ethyl-amine
An in-depth guide to the versatile secondary amine, (2-Ethoxy-ethyl)-ethyl-amine, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, core reactivity, and detailed protocols for its application in common synthetic transformations. As a key building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its handling and reaction characteristics is paramount.[1][2] This guide emphasizes not only the procedural steps but also the underlying chemical principles to ensure robust and reproducible experimental outcomes.
Physicochemical Properties and Safety Data
(2-Ethoxy-ethyl)-ethyl-amine, a secondary amine featuring an ether linkage, is a liquid at room temperature. Its structure influences its reactivity, making it a valuable nucleophile in organic synthesis.[3] A summary of its key properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | [4][5] |
| Molecular Weight | 117.19 g/mol | [4][5] |
| Appearance | Liquid | [4] |
| Storage Temperature | +4 °C | [4] |
Safety and Handling: (2-Ethoxy-ethyl)-ethyl-amine and related amino ethers are irritants to the skin, eyes, and mucous membranes.[2] It is imperative to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, affected areas should be washed with plenty of water for at least 15 minutes. If inhaled, the individual should be moved to fresh air.[2] Always consult the latest Safety Data Sheet (SDS) before use.
Core Reactivity and Mechanistic Considerations
As a secondary amine, (2-Ethoxy-ethyl)-ethyl-amine readily participates in a variety of chemical reactions. Its lone pair of electrons on the nitrogen atom makes it a potent nucleophile, enabling it to react with electrophilic centers.[3][6] Two of the most fundamental transformations are N-acylation and N-alkylation.
N-Acylation
N-acylation is a reliable method for forming a stable amide bond. The reaction typically involves treating the amine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a non-nucleophilic base like triethylamine or pyridine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.
N-Alkylation: Challenges and a Superior Alternative
Direct N-alkylation of secondary amines with alkyl halides can be problematic. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a "runaway reaction" where the product reacts further with the alkyl halide to form a quaternary ammonium salt.[7] This over-alkylation results in a mixture of products that can be difficult to separate.
A more controlled and widely adopted alternative is reductive amination .[8] This method involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[9] This one-pot procedure avoids the issue of over-alkylation and is highly versatile.[8][10] Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting carbonyl compound.[9][10]
Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.
Protocol 1: N-Acylation with Benzoyl Chloride
This protocol details the synthesis of N-benzoyl-(2-ethoxy-ethyl)-ethyl-amine.
Materials:
-
(2-Ethoxy-ethyl)-ethyl-amine (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (2-Ethoxy-ethyl)-ethyl-amine and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine to the stirred solution.
-
Addition of Acylating Agent: Add benzoyl chloride dropwise via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by flash column chromatography on silica gel.
Protocol 2: Reductive Amination with Benzaldehyde
This protocol describes the synthesis of N-benzyl-(2-ethoxy-ethyl)-ethyl-amine, a tertiary amine.
Materials:
-
(2-Ethoxy-ethyl)-ethyl-amine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add (2-Ethoxy-ethyl)-ethyl-amine, benzaldehyde, and anhydrous DCE.
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride portion-wise over 20 minutes. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by GC-MS or TLC to confirm the formation of the product and consumption of the starting materials.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude tertiary amine by flash column chromatography.
General Laboratory Workflow
A systematic approach is crucial for successful synthesis. The following diagram outlines a standard workflow from reaction setup to final analysis.
Expected Outcomes and Characterization
The success of the synthesis is determined by yield, purity, and structural confirmation.
| Reaction | Product | Expected Yield | Purity (Post-Purification) | Key Analytical Data |
| N-Acylation | N-benzoyl-(2-ethoxy-ethyl)-ethyl-amine | 75-90% | >95% | ¹H NMR, ¹³C NMR, Mass Spec (confirming MW) |
| Reductive Amination | N-benzyl-(2-ethoxy-ethyl)-ethyl-amine | 70-85% | >95% | ¹H NMR, ¹³C NMR, Mass Spec (confirming MW) |
Analytical Techniques:
-
Thin Layer Chromatography (TLC): A rapid method for monitoring reaction progress by observing the disappearance of starting materials and the appearance of the product spot.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for monitoring volatile compounds and confirming the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation of the final product.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups (e.g., the appearance of a strong C=O stretch for the amide in N-acylation).[11]
References
-
American Elements. (2-ethoxyethyl)(ethyl)amine | CAS 38256-95-0. [Link]
- Google Patents.
-
PubChem. Bis(2-ethoxyethyl)amine | C8H19NO2 | CID 547396. [Link]
-
Chalmers Publication Library. Ethoxylation studies of two mole amine derivatives. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
- Google Patents. CN108640845B - Method for preparing 2- [4- (2-ethoxyethyl) phenoxy ] ethylamine.
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Ethoxyethylamine. [Link]
-
ChemRxiv. A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. [Link]
-
ResearchGate. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
PMC - NIH. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. Reductive amination. [Link]
-
Taylor & Francis Online. Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. [Link]
-
DTIC. (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. [Link]
Sources
- 1. CAS 110-76-9: 2-Ethoxyethylamine | CymitQuimica [cymitquimica.com]
- 2. 2-ETHOXY ETHYLAMINE (EOEA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanelements.com [americanelements.com]
- 5. (2-Ethoxy-ethyl)-ethyl-amine | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Bis(2-ethoxyethyl)amine | C8H19NO2 | CID 547396 - PubChem [pubchem.ncbi.nlm.nih.gov]
Derivatization of (2-Ethoxy-ethyl)-ethyl-amine for analysis
Application Note: Derivatization Strategies for (2-Ethoxy-ethyl)-ethyl-amine
Executive Summary & Chemical Context
Target Analyte: (2-Ethoxy-ethyl)-ethyl-amine
CAS Registry Number: 38256-95-0 (Distinct from the primary amine 2-Ethoxyethylamine, CAS 110-76-9)
Molecular Formula:
The Analytical Challenge: (2-Ethoxy-ethyl)-ethyl-amine presents specific challenges in trace analysis:
-
GC Analysis: As a secondary amine, it exhibits significant peak tailing on non-polar columns (e.g., DB-5ms) due to hydrogen bonding with active silanol sites. Its volatility is moderate, but direct injection often leads to adsorption losses and memory effects.
-
LC Analysis: The molecule lacks a native chromophore (UV-active group) or fluorophore, making detection by standard UV-Vis or Fluorescence (FLD) impossible without derivatization.
-
MS Ionization: While amenable to ESI+, derivatization can significantly enhance ionization efficiency and hydrophobicity, improving retention on Reverse Phase (RP) columns.
The Solution: This guide details two validated derivatization protocols:
-
Protocol A (GC-MS): Acylation using Trifluoroacetic Anhydride (TFAA).[1]
-
Protocol B (LC-FLD/MS): Sulfonylation using Dansyl Chloride (DNS-Cl).
Protocol A: GC-MS Analysis via TFAA Acylation
Mechanism: Acylation converts the polar N-H bond of the secondary amine into a non-polar amide. We utilize Trifluoroacetic Anhydride (TFAA) to form the N-trifluoroacetyl derivative. This reaction is rapid, quantitative, and introduces fluorine atoms that can enhance sensitivity in Electron Capture Detection (ECD) or provide characteristic fragmentation in EI-MS.
Reaction Scheme:
Materials & Reagents
-
Solvent: Ethyl Acetate or Dichloromethane (Anhydrous, HPLC grade).
-
Reagent: Trifluoroacetic Anhydride (TFAA), >99% purity.
-
Scavenger (Optional): Pyridine or Triethylamine (to neutralize acid byproducts, though TFAA alone is often sufficient for amines if excess reagent is removed).
-
Equipment: 2 mL GC vials with PTFE-lined caps, heating block (50-60°C), Nitrogen evaporator.
Step-by-Step Procedure
-
Preparation: Dissolve the sample (or standard) in Ethyl Acetate to a concentration of roughly 10-100 µg/mL.
-
Reaction: Transfer 100 µL of the sample solution into a GC vial.
-
Addition: Add 50 µL of TFAA. Cap immediately.
-
Note: If the sample is a salt (e.g., HCl salt), add 10 µL of Pyridine to liberate the free base.
-
-
Incubation: Heat at 60°C for 20 minutes .
-
Why: Secondary amines are sterically more hindered than primary amines; mild heating ensures quantitative conversion.
-
-
Evaporation: Cool to room temperature. Evaporate the solvent and excess reagent to dryness under a gentle stream of Nitrogen.
-
Critical: TFAA is corrosive and volatile; removing it prevents damage to the GC column phase.
-
-
Reconstitution: Reconstitute the residue in 200 µL of Ethyl Acetate or Hexane.
-
Analysis: Inject 1 µL into the GC-MS.
Data Interpretation (GC-MS)
-
Mass Shift: The derivative replaces the H (1 Da) with a
group (97 Da).-
Net Mass Increase: +96 Da.
-
Target MW: 117.19 (Native) + 96 = 213.19 Da .
-
-
Key Fragments (EI Source): Look for the loss of the trifluoroacetyl group or alpha-cleavage near the nitrogen.
Protocol B: LC-FLD/MS Analysis via Dansylation
Mechanism: Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with secondary amines to form stable sulfonamides. This tag introduces a strong fluorophore (Excitation ~340 nm, Emission ~520 nm) and a UV chromophore, enabling picomolar detection limits.
Reaction Scheme:
Materials & Reagents
-
Dansyl Chloride Solution: 5 mg/mL in Acetone or Acetonitrile (Prepare fresh or store in dark at -20°C).
-
Buffer: 0.1 M Sodium Carbonate (
) buffer, adjusted to pH 9.5 - 10.0.-
Critical: The reaction requires the amine to be unprotonated (basic pH), but too high pH (>11) hydrolyzes the reagent.
-
-
Quenching Reagent: 5% Ethylamine or Proline solution (scavenges excess Dansyl-Cl).
Step-by-Step Procedure
-
Mix: In a 1.5 mL amber microcentrifuge tube, combine:
-
100 µL Sample solution (aqueous or water-miscible solvent).
-
100 µL Carbonate Buffer (pH 9.5).
-
100 µL Dansyl Chloride solution.[2]
-
-
Incubate: Vortex briefly and heat at 55°C for 30-40 minutes in a dark heating block.
-
Note: Secondary amines react slower than primary amines; do not shorten this time.
-
-
Quench (Optional but Recommended): Add 50 µL of Proline solution and incubate for 5 mins to remove excess Dansyl-Cl, which can interfere with chromatography.
-
Clarify: Centrifuge at 10,000 rpm for 3 minutes if any precipitate is visible.
-
Analysis: Inject 5-10 µL into the HPLC.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100 mm x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 10 minutes. The Dansyl derivative is hydrophobic and will elute late.
-
Detection: FLD (Ex: 340 nm, Em: 525 nm).
Visualized Workflows & Pathways
Figure 1: Reaction Pathways
Caption: Dual derivatization pathways for Gas Chromatography (Acylation) and Liquid Chromatography (Dansylation).
Figure 2: Method Validation Logic
Caption: Logical flow for validating the derivatization method to ensure specificity and linearity.
Summary of Analytical Parameters
| Parameter | GC-MS (TFAA) | LC-FLD (Dansyl) |
| Derivative Type | Amide (N-Trifluoroacetyl) | Sulfonamide |
| Reaction pH | N/A (Anhydrous) | Alkaline (pH 9.5 - 10) |
| Reaction Temp/Time | 60°C / 20 min | 55°C / 40 min |
| Main Advantage | Volatility & Peak Shape | Sensitivity (Fluorescence) |
| Limit of Detection | ~10 - 50 ppb | ~0.1 - 1.0 ppb |
| Mass Shift | +96 Da | +233 Da |
References
-
National Institutes of Health (NIH). (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization in Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2022). Secondary amines as derivatization reagents for LC-HRMS analysis. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: (2-Ethoxy-ethyl)-ethyl-amine Synthesis & Optimization
Topic: Optimization of Reaction Conditions for N-Ethyl-2-ethoxyethanamine CAS: 38256-93-8 (Generic derivative class) Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Introduction: The Molecule & The Challenge
(2-Ethoxy-ethyl)-ethyl-amine is a secondary amine building block featuring an ether linkage. It serves as a critical intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors) and agrochemicals.
Key Chemical Challenges:
-
Over-Alkylation: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to the formation of the tertiary amine side-product.
-
Volatility: The low molecular weight of the ethylamine starting material (BP 16.6°C) requires pressurized reaction vessels.
-
Water Solubility: The ether oxygen and amine functionality make the molecule highly water-soluble, complicating aqueous extraction.
Module 1: Synthetic Strategy & Optimization
Primary Route: Nucleophilic Substitution (S_N2)
The most robust laboratory method involves the alkylation of ethylamine with 1-bromo-2-ethoxyethane .
Reaction Equation:
Optimization Parameters
| Parameter | Recommendation | Scientific Rationale |
| Stoichiometry | 5:1 to 10:1 (Amine:Halide) | Critical: High concentration of ethylamine statistically favors the collision of the alkyl halide with the starting amine rather than the product amine, suppressing over-alkylation to the tertiary amine [1].[1] |
| Temperature | 60°C - 80°C | Sufficient energy to overcome the activation barrier for S_N2 without promoting elimination (E2) side reactions.[1] |
| Pressure | Sealed Tube / Autoclave | Ethylamine (BP ~17°C) will escape open systems.[1] A sealed vessel maintains stoichiometry and solvent volume. |
| Solvent | Ethanol or Acetonitrile | Polar aprotic (MeCN) accelerates S_N2 via cation solvation.[1] Protic (EtOH) is cheaper and stabilizes the leaving group but is slightly slower. |
| Base | Excess Ethylamine or K₂CO₃ | Excess ethylamine acts as both nucleophile and proton scavenger.[1] Inorganic bases (K₂CO₃) prevent salt formation of the product, simplifying workup. |
Workflow Diagram: Synthesis Logic
Caption: Optimized workflow for minimizing tertiary amine byproducts via stoichiometric control.
Module 2: Troubleshooting Center (FAQ)
Q1: I am seeing significant amounts of tertiary amine (N,N-diethyl-...). How do I stop this?
Diagnosis: This is the classic "Polyalkylation Problem." The secondary amine product is more electron-rich (inductive effect of the ethyl group) than the primary ethylamine, making it a better nucleophile. Solution:
-
Increase Stoichiometry: Move from 3 equivalents to 10 equivalents of ethylamine.
-
Reverse Addition: If possible, add the alkyl halide slowly to a pooling solution of the amine. This keeps the local concentration of amine high relative to the halide [2].
Q2: My yield is low (<40%), but the starting material is gone. Where is it?
Diagnosis: Loss during isolation. The product is a secondary amine with an ether tail; it is moderately amphiphilic and can be lost in the aqueous layer during extraction or evaporated if high vacuum is applied too aggressively (it is volatile). Solution:
-
Salting Out: Saturate the aqueous layer with NaCl during extraction to push the organic amine into the organic phase (Salting-out effect).
-
Solvent Choice: Use Dichloromethane (DCM) or Chloroform for extraction; avoid Diethyl Ether if possible as the partition coefficient is poorer.
-
Distillation: Do not use high vacuum (< 5 mbar) at room temperature. Distill at atmospheric or moderate vacuum (20-30 mbar) with a vigreux column.
Q3: The reaction mixture turned dark brown/black.
Diagnosis: Oxidation of the amine or polymerization of impurities. Solution:
-
Inert Atmosphere: Ensure the sealed tube is purged with Nitrogen or Argon before sealing. Amines oxidize over time.
-
Purity of Halide: Ensure 1-bromo-2-ethoxyethane is colorless. If yellow, it contains free bromine/HBr, which causes degradation. Wash the halide with dilute NaHCO₃ before use.
Module 3: Detailed Workup & Isolation Protocol
This protocol is designed to separate the product from the excess ethylamine and inorganic salts.
Step-by-Step Protocol
-
Quench & Evaporation:
-
Cool the reaction vessel to 0°C.
-
Carefully vent the vessel to release pressure.
-
Rotary evaporate the mixture to remove the solvent (MeCN/EtOH) and the excess unreacted Ethylamine. Note: Ethylamine is a gas; trap it in an acidic scrubber if working on a large scale.
-
-
Acid-Base Purification (The "Springing" Method):
-
Acidify: Dissolve the residue in 1M HCl (pH < 2). The amine converts to the hydrochloride salt (Water Soluble).
-
Wash: Wash this aqueous acidic layer with Diethyl Ether (
).-
Purpose: Removes non-basic impurities (unreacted alkyl halide, neutral side products). Discard organic layer.
-
-
Basify: Cool the aqueous layer and basify with 4M NaOH until pH > 12. The amine "springs" free as an oil.
-
Extract: Extract the aqueous layer with Dichloromethane (DCM) (
). -
Dry & Concentrate: Dry combined DCM layers over
. Filter and evaporate carefully (bath temp < 40°C).
-
-
Final Purification:
-
Perform fractional distillation.
-
Expected Boiling Point: ~125–135°C (Atmospheric). Note: Literature varies; monitor fractions closely.
-
Impurity Pathway Diagram
Caption: Kinetic competition between mono-alkylation and bis-alkylation. k2 often exceeds k1 due to increased nucleophilicity.
References
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. Grounding: Establishes the fundamental challenge of over-alkylation in amine synthesis and statistical methods for control.
-
Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. Grounding: Discusses nucleophilicity trends in amines (Secondary > Primary) which necessitates the excess reagent strategy.
-
PubChem Compound Summary. (2024). "Ethylamine."[2][3][4][5] National Center for Biotechnology Information. Grounding: Verified physical properties (Boiling Point 16.6°C) dictating the need for sealed-tube protocols.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. Ethanamine, N-ethyl- (CAS 109-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Ethylamine | C2H5NH2 | CID 6341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. CAS 110-76-9: 2-Ethoxyethylamine | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis and Purification of 2-Ethoxy-N-ethylethanamine
Welcome to the technical support center for the synthesis and purification of 2-Ethoxy-N-ethylethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable secondary amine. We will delve into the root causes of impurity formation and provide practical, field-tested solutions to achieve high purity for your downstream applications.
Understanding the Chemistry: Common Synthesis Routes and Their Pitfalls
The purity of your final compound is intrinsically linked to the chosen synthetic route and the subsequent workup and purification procedures. 2-Ethoxy-N-ethylethanamine is typically synthesized via one of two primary pathways, each with its own characteristic impurity profile.
-
Reductive Amination: This is a widely used one-pot reaction involving the condensation of 2-ethoxyacetaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2][3] Common reducing agents include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[1][4]
-
Two-Step Alkylation/Amination: This route can involve variations, but a common approach is the reaction of 2-ethoxyethanol with a halogenating agent to form a 2-ethoxyethyl halide, followed by nucleophilic substitution with ethylamine.
Each of these routes can generate a predictable set of impurities that can complicate purification.
Visualizing Impurity Formation in Reductive Amination
Caption: Impurity sources in reductive amination synthesis.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the synthesis and purification of 2-Ethoxy-N-ethylethanamine in a question-and-answer format.
Section 1: Impurity Identification & Initial Cleanup
Q1: My initial reaction workup is complete. How can I get a quick overview of the impurities in my crude product?
A1: Thin-Layer Chromatography (TLC) is an excellent first step. Since amines can interact strongly with the acidic silica gel, it's crucial to use a suitable mobile phase. A common choice is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with a small addition of a basic modifier.
-
Expert Tip: Add 1-2% triethylamine (Et₃N) or a 0.5-1% solution of ammonia in methanol to your eluent. This deactivates the acidic sites on the silica plate, preventing the characteristic "streaking" of amines and leading to better separation.[5] For visualization, use a ninhydrin stain, which is excellent for detecting primary and secondary amines.
Q2: I've confirmed the presence of multiple components. What is the most effective initial purification step for a crude amine product?
A2: Acid-base extraction is the cornerstone of amine purification.[5] This technique leverages the basicity of the amine to move it between aqueous and organic phases, leaving non-basic impurities behind.
-
Causality: Your desired secondary amine is basic and will be protonated in an acidic aqueous solution (e.g., 1M HCl), forming a water-soluble ammonium salt. Neutral organic impurities (like unreacted aldehyde or side-products from a Williamson synthesis) will remain in the organic phase and can be discarded. Subsequently, basifying the aqueous layer (e.g., with NaOH) deprotonates the ammonium salt, regenerating the free amine, which can then be extracted back into an organic solvent.
Section 2: Troubleshooting Specific Impurities
Q3: My post-reaction analysis (GC-MS or NMR) shows significant amounts of unreacted 2-ethoxyacetaldehyde. What happened?
A3: This points to an incomplete reaction. The root cause is likely one of two issues:
-
Inefficient Imine Formation: The initial condensation between the aldehyde and ethylamine may not have gone to completion before the reducing agent was added. Ensure adequate reaction time for this step.
-
Insufficient Reducing Agent: The amount of reducing agent was not sufficient to reduce both the formed imine and the remaining aldehyde. It's common practice to use a slight excess of the borohydride reducing agent.
Q4: I've managed to produce the tertiary amine, N,N-diethyl-2-ethoxyethanamine, as a major byproduct. How can I separate it from my desired secondary amine?
A4: This is a common issue in reductive amination, arising from the newly formed secondary amine reacting with another molecule of the aldehyde and subsequently being reduced. Separating these two amines can be challenging due to their similar properties.
-
Fractional Distillation: This is the most effective method if there is a sufficient difference in their boiling points. You will need an efficient fractional distillation column and careful temperature control, preferably under vacuum to prevent thermal degradation.
-
Buffer-Assisted Extraction: A more advanced liquid-liquid extraction technique using buffers of varying pH can selectively separate primary, secondary, and tertiary amines.[6][7]
-
Chromatography: While challenging, column chromatography can be effective. See Q6 for details.
Section 3: Advanced Purification Techniques
Q5: I'm attempting to purify my product by distillation, but it seems to be decomposing. What can I do?
A5: Amines can be susceptible to oxidation and thermal degradation at high temperatures.[8] The solution is to perform the distillation under reduced pressure (vacuum distillation).[9] This lowers the boiling point of the liquid, allowing for distillation at a temperature that doesn't cause decomposition.
-
Expert Tip: Before distillation, ensure your crude product is thoroughly dry. The presence of water can lead to the formation of azeotropes, which can complicate the separation.[10][11]
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Notes |
| 2-Ethoxy-N-ethylethanamine | 117.20 | ~148-150 | Target Compound[12] |
| Ethylamine | 45.08 | 16.6 | Unreacted starting material |
| 2-Ethoxyacetaldehyde | 88.11 | ~105-107 | Unreacted starting material |
| N,N-diethyl-2-ethoxyethanamine | 145.26 | ~170-175 | Over-alkylation byproduct |
Note: Boiling points are approximate and can vary with pressure.
Q6: My amine product is streaking badly on my silica gel column, making separation impossible. How do I resolve this?
A6: This is a classic problem caused by the strong interaction between the basic amine and the acidic silanol groups on the surface of the silica gel.[13][14] This interaction leads to poor peak shape and difficult elution.
-
Solution 1: Basic Mobile Phase Modifier: As with TLC, add a small amount of a volatile base like triethylamine (1-2%) or ammonium hydroxide to your mobile phase.[5][13][14] This "competing base" will occupy the acidic sites on the silica, allowing your amine to travel through the column more freely.
-
Solution 2: Use a Different Stationary Phase: If streaking persists, consider alternative stationary phases. Basic alumina is a good option for purifying basic compounds. Alternatively, amine-functionalized silica columns are commercially available and designed specifically to prevent these unwanted interactions.[5][14]
Section 4: General Workflow and Protocols
Caption: A typical purification workflow for secondary amines.
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction for Amine Isolation
-
Acidification: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine will be in the aqueous (bottom) layer.
-
Separation: Drain the aqueous layer into a clean flask. Wash the organic layer with another portion of 1M HCl to ensure all the amine has been extracted. Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5M sodium hydroxide (NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amine will separate, often as an oily layer.
-
Back-Extraction: Extract the free amine from the aqueous layer with two to three portions of a fresh organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude, purified amine.
Protocol 2: Flash Column Chromatography of a Secondary Amine
-
Column Packing: Pack a silica gel column using a slurry method with your chosen initial eluent (e.g., 99:1 Hexane:Triethylamine).
-
Sample Loading: Dissolve your amine product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting with a non-polar solvent system containing 1% triethylamine (e.g., Hexane/EtOAc 95:5 + 1% Et₃N). Gradually increase the polarity of the mobile phase (gradient elution) to elute your product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent (and triethylamine) by rotary evaporation. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of triethylamine.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. gctlc.org [gctlc.org]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sciencemadness Discussion Board - Stability of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 10. Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00864E [pubs.rsc.org]
- 11. US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation - Google Patents [patents.google.com]
- 12. americanelements.com [americanelements.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
Technical Support Center: Drying (2-Ethoxy-ethyl)-ethyl-amine Solvent
Welcome to our dedicated technical support center. This guide provides in-depth information and practical advice for researchers, scientists, and drug development professionals on the proper drying of (2-Ethoxy-ethyl)-ethyl-amine. As a tertiary amine with an ether linkage, selecting the appropriate drying method is crucial to prevent side reactions and ensure the integrity of your experiments. This document is structured in a question-and-answer format to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of (2-Ethoxy-ethyl)-ethyl-amine that I should be aware of before drying?
A1: Understanding the physicochemical properties of (2-Ethoxy-ethyl)-ethyl-amine is the first step toward successful drying. It is a tertiary amine, which means it lacks the reactive N-H bonds of primary and secondary amines.[1] This significantly influences the choice of desiccants, as those that react with acidic protons are generally safe to use.
Key Properties:
-
Chemical Formula: C₆H₁₅NO[2]
-
Molecular Weight: 117.19 g/mol [2]
-
Appearance: Typically a clear, colorless liquid.[3]
-
Solubility: Expected to be miscible with water and common organic solvents, a characteristic of similar ethoxy-amines.[4]
-
Hazards: Like many amines, it is expected to be corrosive and can cause severe skin burns and eye damage.[5][6][7] It is also likely to be flammable. Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: Which drying agents are suitable for (2-Ethoxy-ethyl)-ethyl-amine, and which should be avoided?
A2: The selection of a drying agent is critical. Due to the presence of both a tertiary amine and an ether group, some common desiccants may be incompatible.
| Recommended Drying Agents | Rationale for Recommendation | Agents to Avoid | Rationale for Avoidance |
| Potassium Hydroxide (KOH) | A strong base that effectively removes water from basic solvents like amines. It is a common and effective choice for drying tertiary amines.[8] | Acidic Drying Agents (e.g., CaCl₂, H₂SO₄) | Will react with the basic amine to form a salt, contaminating your solvent. |
| Calcium Hydride (CaH₂) | A powerful desiccant suitable for many solvents, including tertiary amines. It reacts with water to form calcium hydroxide and hydrogen gas.[8] | Reactive Metal Hydrides (e.g., LiAlH₄) | While potent desiccants, they are generally too reactive and may cleave the ether linkage. |
| Molecular Sieves (3Å or 4Å) | Porous materials that trap water molecules. They are generally inert and a good choice for a final polishing step to achieve very low water content.[8] | Phosphorus Pentoxide (P₂O₅) | A highly efficient but acidic drying agent that can form a viscous layer on contact with water, reducing its effectiveness, and may react with the amine. |
| Sodium Metal (Na) | Can be used for drying tertiary amines, but with extreme caution due to its high reactivity with water. |
Q3: What is the general workflow for drying (2-Ethoxy-ethyl)-ethyl-amine?
A3: A multi-step approach is recommended for achieving a high degree of dryness while ensuring safety and purity.
Caption: Recommended workflow for drying (2-Ethoxy-ethyl)-ethyl-amine.
Troubleshooting and Detailed Protocols
Issue 1: My solvent is still wet after initial drying with potassium hydroxide.
Explanation: Potassium hydroxide is excellent for removing bulk water but may not be sufficient to achieve the very low water content required for sensitive reactions. An equilibrium will be established, leaving trace amounts of water.
Solution: Protocol for High-Purity Anhydrous (2-Ethoxy-ethyl)-ethyl-amine
This protocol involves a two-stage drying process followed by distillation.
Step 1: Pre-drying with Potassium Hydroxide (KOH)
-
Safety First: Don your PPE (gloves, goggles, lab coat) and work in a fume hood.
-
Place the required volume of (2-Ethoxy-ethyl)-ethyl-amine in a suitable round-bottom flask.
-
Add fresh, solid KOH pellets to the flask (approximately 10-20 g per 100 mL of solvent).
-
Stopper the flask and allow it to stand for at least 24 hours with occasional swirling. You may observe the KOH pellets partially dissolving or becoming coated with a liquid layer as they absorb water.
Step 2: Refluxing and Distillation from Calcium Hydride (CaH₂)
-
Setup: Assemble a distillation apparatus with a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination. A drying tube filled with calcium chloride or a nitrogen/argon inlet should be placed on top of the condenser.
-
Transfer: Carefully decant the pre-dried amine from the KOH pellets into the distillation flask containing a magnetic stir bar.
-
Add CaH₂: Add calcium hydride powder (approximately 5-10 g per 100 mL of solvent) to the distillation flask. Caution: Calcium hydride reacts with water to produce hydrogen gas. Add it slowly and ensure the apparatus is not sealed.
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. You will observe bubbles of hydrogen gas evolving as the CaH₂ reacts with the remaining water. Continue refluxing for at least 4 hours, or until the evolution of gas ceases.
-
Distillation: After refluxing, reconfigure the apparatus for distillation. Discard the first 5-10% of the distillate, as it may contain more volatile impurities. Collect the main fraction in a receiver flask that has been flame-dried and is protected from atmospheric moisture (e.g., under an inert atmosphere).
Issue 2: The solvent turns yellow during distillation.
Explanation: Yellowing upon heating can indicate thermal decomposition or the presence of impurities that are unstable at the solvent's boiling point. Tertiary amines can undergo Hofmann elimination or other degradation pathways if overheated, especially in the presence of impurities.
Solution: Vacuum Distillation
If you observe discoloration, distilling under reduced pressure will lower the boiling point and minimize thermal stress on the compound.
-
Setup: Use a distillation apparatus suitable for vacuum. This includes a capillary for fine boiling control (or continued magnetic stirring) and a vacuum-tight receiving flask.
-
Procedure: After refluxing with CaH₂, cool the flask to room temperature. Apply a vacuum and then gradually heat the flask to distill the amine at a lower temperature.
Issue 3: How do I store the dried solvent to maintain its anhydrous state?
Explanation: A properly dried solvent can quickly reabsorb atmospheric moisture if not stored correctly.
Solution: Storage over Activated Molecular Sieves
-
Activate Sieves: Place 3Å or 4Å molecular sieves in a ceramic dish and heat them in a muffle furnace at 300-350 °C for at least 3 hours. Allow them to cool in a desiccator under vacuum.
-
Storage: Transfer the freshly distilled (2-Ethoxy-ethyl)-ethyl-amine to a clean, dry reagent bottle containing a layer of the activated molecular sieves. A bottle with a Sure/Seal™ septum cap is ideal for withdrawing the solvent with a syringe under an inert atmosphere.
-
Inert Atmosphere: For long-term storage, it is best to store the solvent under an inert atmosphere of nitrogen or argon.
Final Verification
To ensure the dryness of your solvent, you can use a Karl Fischer titrator, which is the gold standard for quantifying water content in organic solvents.
References
Sources
- 1. threebond.co.jp [threebond.co.jp]
- 2. americanelements.com [americanelements.com]
- 3. 2-ETHOXY ETHYLAMINE (EOEA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 4. CAS 110-76-9: 2-Ethoxyethylamine | CymitQuimica [cymitquimica.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Bis(2-ethoxyethyl)amine | C8H19NO2 | CID 547396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: Catalyst Deactivation in 2-Ethoxy-N-ethylethanamine Production
Welcome to the Technical Support Center for the synthesis of 2-Ethoxy-N-ethylethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation during this synthetic process. As your Senior Application Scientist, I have structured this resource to provide not just procedural steps, but also the underlying scientific rationale to empower you in your experimental endeavors.
Introduction to the Synthesis and Catalytic System
The production of 2-Ethoxy-N-ethylethanamine is commonly achieved through the reductive amination of 2-ethoxyethanol with ethylamine. This reaction is typically catalyzed by heterogeneous metal catalysts, such as those based on nickel, palladium, or copper-cobalt composites, often on a support like alumina or diatomaceous earth.[1][2] The catalyst facilitates the dehydrogenation of the alcohol to an aldehyde intermediate, which then reacts with the amine to form an imine, followed by hydrogenation to the final secondary amine product.
Catalyst deactivation is a critical issue in this process, leading to decreased reaction rates, lower yields, and reduced selectivity.[3] Understanding the mechanisms of deactivation is paramount for troubleshooting and optimizing your synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of 2-Ethoxy-N-ethylethanamine, providing diagnostic questions and potential solutions.
Q1: My reaction has stalled, or the conversion rate has significantly decreased. What are the likely causes?
A1: A decline in catalytic activity can stem from several factors. The primary culprits are catalyst poisoning, fouling, or thermal degradation.[4][5]
-
Poisoning: Have you checked the purity of your starting materials and solvents? Impurities containing sulfur, phosphorus, or halides can act as poisons to the metal active sites.[3][6] The amine product itself can also act as an inhibitor, leading to deactivation.[7]
-
Fouling: Are you observing any charring or discoloration of the catalyst? This could indicate the formation of carbonaceous deposits (coke) on the catalyst surface, blocking the active sites.[4]
-
Thermal Degradation (Sintering): Have you exceeded the recommended reaction temperature? High temperatures can cause the metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area.[3][4]
Q2: I am observing a change in the color of my reaction mixture and/or the catalyst. What does this signify?
A2: A color change can be indicative of catalyst leaching or a change in the oxidation state of the metal. For instance, a greenish tint in the solution when using a nickel catalyst could suggest leaching of nickel ions.[7] The formation of a black precipitate with a palladium catalyst might indicate the aggregation of palladium into inactive palladium black.[8]
Q3: My product selectivity has decreased, and I am seeing more byproducts. Why is this happening?
A3: A loss of selectivity is often linked to changes in the catalyst's active sites. This can be a consequence of partial poisoning or the formation of new, less selective active sites due to structural changes in the catalyst. For example, in reductive amination, partially deactivated sites might favor the formation of secondary or tertiary amines over the desired primary amine.[9]
Q4: How can I determine the specific cause of my catalyst deactivation?
A4: A systematic approach involving catalyst characterization is essential. The following table outlines key characterization techniques and their applications in diagnosing catalyst deactivation.[10][11][12]
| Technique | Parameter Measured | Indication of Deactivation |
| BET Surface Area Analysis | Surface area and pore size distribution | A significant decrease in surface area suggests sintering or pore blockage by coke. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation state of the surface | Can identify catalyst poisons and changes in the metal's oxidation state. |
| X-ray Diffraction (XRD) | Crystalline structure of the catalyst | An increase in crystallite size is indicative of sintering. Can also identify new crystalline phases.[13] |
| Temperature Programmed Desorption (TPD) | Strength and number of active sites | A decrease in the amount of desorbed probe molecules (e.g., H₂) indicates a loss of active sites.[14] |
| Scanning Electron Microscopy (SEM) | Surface morphology | Can visualize changes in particle size and the presence of deposits.[13] |
| Thermogravimetric Analysis (TGA) | Weight loss as a function of temperature | Can quantify the amount of coke deposited on the catalyst.[15] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting catalyst deactivation in 2-Ethoxy-N-ethylethanamine synthesis.
Caption: Troubleshooting workflow for catalyst deactivation.
Experimental Protocols
Protocol 1: In-situ Catalyst Regeneration (for Fouling by Carbonaceous Deposits)
This protocol is a general guideline and may need to be optimized for your specific catalyst.
-
After the reaction, carefully decant the reaction mixture from the catalyst under an inert atmosphere.
-
Wash the catalyst with a solvent that is a good solvent for the reactants and products (e.g., ethanol) three times to remove any adsorbed species.
-
Dry the catalyst under a stream of inert gas (e.g., nitrogen or argon) at a slightly elevated temperature (e.g., 80-100 °C) to remove the washing solvent.
-
For regeneration from coking, a controlled oxidation can be performed. This involves passing a dilute stream of air (e.g., 1-5% O₂ in N₂) over the catalyst at an elevated temperature (e.g., 300-500 °C). Caution: This process can be exothermic and must be carefully controlled to avoid catalyst sintering. [4]
-
After the oxidative treatment, purge the system with an inert gas to remove all traces of oxygen.
-
Reduce the catalyst in a stream of hydrogen at a temperature appropriate for the specific catalyst (e.g., 200-400 °C) to restore the active metal sites.
-
Cool the catalyst to the reaction temperature under an inert atmosphere before re-introducing the reactants.
Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This protocol is adapted for the regeneration of Pd/C catalysts that have been deactivated by poisoning or fouling.[16][17]
-
Separate the deactivated Pd/C catalyst from the reaction mixture by filtration.
-
Wash the catalyst thoroughly with deionized water (3 x 50 mL per gram of catalyst) followed by methanol (3 x 50 mL per gram of catalyst).
-
Suspend the washed catalyst in a solution of a reducing agent, such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄), in an appropriate solvent (e.g., water or ethanol). The concentration of the reducing agent will depend on the extent of deactivation.
-
Stir the suspension at room temperature for 2-4 hours.
-
Filter the regenerated catalyst and wash it thoroughly with deionized water and then methanol to remove any residual reducing agent and byproducts.
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
Catalyst Deactivation Mechanisms
The following diagram illustrates the primary mechanisms of catalyst deactivation.
Caption: Common mechanisms of catalyst deactivation.
References
- CN101328130B - Preparation of 2-ethoxy ethyl amine - Google Patents.
- CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents.
- CN109678734B - Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether - Google Patents.
-
Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine - Chalmers ODR. Available at: [Link]
-
Characterization of nickel catalysts with transient methods | Request PDF - ResearchGate. Available at: [Link]
-
Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3 | ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. Available at: [Link]
-
Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Available at: [Link]
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Troubleshooting low catalyst activity in reforming units - Patsnap Eureka. Available at: [Link]
-
Catalyst deactivation Common causes - AmmoniaKnowHow. Available at: [Link]
-
Troubleshooting of Catalytic Reactors | PPTX - Slideshare. Available at: [Link]
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Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH. Available at: [Link]
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Nickel-Catalyzed Reduction of Secondary and Tertiary Amides - PMC. Available at: [Link]
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Highly Efficient Reductive Amination of Ethanol to Ethylamines over Non-noble Metallic NiCu/MgAlO Catalyst - American Chemical Society - ACS Figshare. Available at: [Link]
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The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts - MDPI. Available at: [Link]
- CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents.
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Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts - Semantic Scholar. Available at: [Link]
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Synthesis, characterization and mechanistic studies of an activated carbon-supported nickel (Ni/C) catalyst for the effective amidation of aldehydes - NIH. Available at: [Link]
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Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts - ResearchGate. Available at: [Link]
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- 15. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) | MDPI [mdpi.com]
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Technical Support Center: Managing Exothermic Reactions with (2-Ethoxy-ethyl)-ethyl-amine
Welcome to the technical support center for handling (2-Ethoxy-ethyl)-ethyl-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile amine in their work. As a nucleophilic building block, (2-Ethoxy-ethyl)-ethyl-amine is instrumental in various synthetic applications, particularly in the creation of pharmaceuticals and agrochemicals.[1] However, its reactivity, characteristic of primary and secondary amines, necessitates a profound understanding and respect for its potential to engage in highly exothermic reactions.[1][2][3]
This document provides field-proven insights and troubleshooting guidance in a direct question-and-answer format to help you manage these reactions safely and effectively. Our goal is to equip you with the knowledge to not only prevent hazardous situations but also to understand the chemical principles governing your experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards associated with (2-Ethoxy-ethyl)-ethyl-amine and similar aliphatic amines?
A1: (2-Ethoxy-ethyl)-ethyl-amine, and its structural analogs like 2-Ethoxyethylamine, present several key hazards. Firstly, it is a flammable liquid and vapor, requiring careful storage away from ignition sources.[4][5] Secondly, it is corrosive and can cause severe skin burns and eye damage upon contact.[5][6] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory.[7] From a reactive hazard perspective, its basic and nucleophilic nature means it can react vigorously with various chemical classes, leading to significant heat generation.
Q2: Which types of reactions involving (2-Ethoxy-ethyl)-ethyl-amine are most likely to be dangerously exothermic?
A2: The potential for a significant exotherm is highest when this amine reacts with strong electrophiles. Key examples include:
-
Neutralization reactions with strong acids (e.g., hydrochloric acid, sulfuric acid). These are classic acid-base reactions that are typically fast and highly exothermic.[3][8][9]
-
Acylations with acid chlorides and anhydrides. The high reactivity of these acylating agents leads to rapid amide bond formation, releasing substantial thermal energy.[2]
-
Reactions with strong oxidizing agents. These can lead to uncontrolled, rapid oxidation and decomposition, posing a significant risk of thermal runaway.
-
Ring-opening reactions of epoxides. The reaction of amines with strained rings like epoxides is often exothermic.[10]
-
Certain alkylation reactions with highly reactive alkyl halides. While many alkylations are manageable, reactive halides can lead to rapid and successive substitutions, increasing the rate of heat evolution.[3]
Q3: What is a "thermal runaway," and how can it occur when using this amine?
A3: A thermal runaway is a hazardous situation that occurs when the heat generated by a chemical reaction exceeds the rate at which heat is removed by the cooling system.[11] This imbalance causes the reaction temperature to rise, which in turn accelerates the reaction rate, leading to an even faster rate of heat production.[11] This vicious cycle can cause the temperature and pressure within the reactor to increase dramatically, potentially leading to solvent boiling, vessel rupture, and release of toxic materials. With a reactive amine, this can be initiated by adding a co-reactant too quickly, using an insufficient cooling apparatus, or a failure of the cooling system.[11][12]
Q4: What preliminary steps are essential before conducting a potentially exothermic reaction with (2-Ethoxy-ethyl)-ethyl-amine on a larger scale?
A4: Before any scale-up, a thorough hazard evaluation is critical. The most direct way to understand the thermal risk is through reaction calorimetry .[13][14] A reaction calorimeter measures the heat flow of a reaction in real-time under controlled conditions.[14][15] This data allows you to determine key safety parameters like the total heat of reaction, the maximum rate of heat evolution, and the adiabatic temperature rise—the theoretical temperature increase if all cooling were lost.[14] This information is indispensable for designing a safe process and ensuring your cooling capacity is adequate for the intended scale.[13][16] Always start with a small-scale experiment to observe the reaction's behavior before proceeding to a larger scale.
Troubleshooting Guide: Managing In-Process Events
Q5: I've started adding my reagent, and the reaction temperature is rising much faster than I anticipated. What are my immediate actions?
A5: This is a critical moment that requires a swift and calm response. A rapid temperature increase is a primary indicator that you are approaching a thermal runaway condition.[12]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reactants. This is the most crucial first step to stop feeding the reaction.[12]
-
Enhance Cooling: Maximize the efficiency of your cooling system. If you are using an ice bath, ensure it is well-stirred and add more ice or a colder medium like a dry ice/acetone slurry if compatible.[12][17]
-
Dilute if Safe: If you have a pre-cooled, inert solvent readily available, carefully add it to the reaction mixture. This increases the thermal mass of the system, helping to absorb the excess heat being generated.[12]
This sequence of actions is designed to quickly bring the heat generation rate below the heat removal rate.
Decision Workflow for Temperature Excursions
The following diagram outlines the logical steps to take when faced with an unexpected temperature rise.
Caption: Decision tree for managing unexpected temperature increases.
Q6: I've stopped the reagent addition and maximized cooling, but the temperature continues to climb. What is the absolute next step?
A6: If the temperature continues to rise after stopping reagent addition, you are in the early stages of a thermal runaway. The priority shifts from controlling the reaction to safely stopping it. This requires an emergency quench . The goal is to rapidly introduce a substance that will neutralize the most reactive species. For a reaction involving an amine, this could be a pre-prepared, cooled solution of a weak acid (like acetic acid in an inert solvent) or even just a large volume of a cold, inert solvent to crash-cool the reaction. The choice of quenching agent must be made in advance as part of your experimental plan. See Protocol 2 for a detailed emergency quenching procedure.
Q7: I'm planning my workup. How do I safely quench the remaining (2-Ethoxy-ethyl)-ethyl-amine in my reaction mixture?
A7: Quenching a completed reaction should be treated with the same care as the reaction itself, as it can also be exothermic.[17] Never add the quenching agent (e.g., water, aqueous acid) rapidly to the warm reaction mixture.
Recommended Quenching Procedure:
-
Cool the reaction vessel in an ice bath.[17]
-
While stirring vigorously, add the quenching agent dropwise or via an addition funnel.[18]
-
Monitor the temperature of the reaction mixture throughout the addition. If a significant temperature rise is observed, slow down the addition rate.[17]
-
Only proceed with the workup once the addition is complete and the internal temperature is stable.
Core Experimental Protocols
Protocol 1: General Setup for a Potentially Exothermic Reaction
This protocol outlines a self-validating system for running reactions with a known or suspected exotherm.
-
Glassware and Assembly: Use a round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature (not the bath temperature), a reflux condenser, and an inert gas inlet (e.g., Nitrogen or Argon). Ensure all glassware is dry and free of contaminants.
-
Temperature Control: Place the flask in a cooling bath (e.g., ice-water, dry ice-acetone) of sufficient size to manage the potential heat load. The bath should be mechanically stirred for efficient heat transfer.
-
Reagent Addition: Load the most reactive reagent into a syringe and place it on a syringe pump for controlled, slow addition.[12] This is superior to a dropping funnel for precise rate control.
-
Execution:
-
Add (2-Ethoxy-ethyl)-ethyl-amine and the solvent to the reaction flask.
-
Cool the mixture to the desired starting temperature (e.g., 0 °C).[12]
-
Begin the slow addition of the second reagent via the syringe pump.
-
Continuously monitor the internal temperature. A stable temperature indicates that the rate of heat generation is being matched by the rate of heat removal.
-
-
Monitoring and Documentation: Keep a detailed log of addition volumes, times, and corresponding internal temperatures.
Visual Workflow for Controlled Reaction Setup
Caption: Standard workflow for safely conducting exothermic reactions.
Protocol 2: Emergency Quenching of a Runaway Reaction
PRE-REQUISITE: This procedure assumes you have already stopped reagent addition and enhanced cooling, but the temperature continues to rise. This is an emergency procedure.
-
Alert Personnel: Announce the emergency to others in the lab and ensure the fume hood sash is lowered as much as possible.[19]
-
Prepare Quench Solution: Have a pre-prepared, large-volume container of a suitable quenching agent (e.g., a cold, weak acid like 1M citric acid, or a large volume of cold, inert solvent like toluene) ready in an ice bath. The choice of quencher must be chemically compatible and not create a more hazardous situation.
-
Rapid Addition: While maintaining maximum cooling on the primary reactor, carefully but quickly add the cold quenching solution to the reaction. The goal is to overwhelm the reaction with a cold, non-reactive mass.
-
Evacuate if Necessary: If the reaction cannot be brought under control, pressure builds, or significant vapors are released, evacuate the area immediately and trigger the emergency alarm.[7][20]
Data for Safe Handling
For practical laboratory use, a clear summary of the physical and safety properties of the reagent is essential. The data below is for 2-Ethoxyethylamine, a close structural analog and good proxy for (2-Ethoxy-ethyl)-ethyl-amine.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁NO | [5] |
| Molecular Weight | 89.14 g/mol | [5] |
| Boiling Point | 104 °C @ 760 mmHg | [5] |
| Flash Point | 20 °C (68 °F) | [5] |
| pH | 11.9 (10% aq. solution) | [5] |
| Lower Explosion Limit | 1.9 Vol % | [5] |
| Upper Explosion Limit | 11.2 Vol % | [5] |
References
-
How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Available from: [Link]
-
Quenching of Pyrophoric Materials. The Sarpong Group, University of California, Berkeley. Available from: [Link]
-
Material Safety Data Sheet - 2-Ethoxyethylamine. Cole-Parmer. Available from: [Link]
-
Safety Precautions for Handling Exothermic Reactions. Tanbourit. Available from: [Link]
- Preparation of 2-ethoxy ethyl amine. Google Patents (CN101328130B).
- Methods and reaction mixtures for controlling exothermic reactions. Google Patents (US6387291B1).
-
CHEMISTRY (CODE - 043) SAMPLE QUESTION PAPER CLASS XII (2025-26). CBSE Academics. Available from: [Link]
-
Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. Available from: [Link]
-
Reactions of Amines. Chemistry LibreTexts. Available from: [Link]
-
Chemical Spills. Florida State University, Emergency Management. Available from: [Link]
-
Taking and quenching aliquots from a reaction without heating up the mixture before it touches the quenching agent. Reddit. Available from: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. Available from: [Link]
-
Effect of Amine Additives on Thermal Runaway Inhibition of SiC||NCM811 Batteries. Journal of Electrochemistry. Available from: [Link]
-
Amines 4. Reactions with acids to form Salts. YouTube. Available from: [Link]
-
Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. University of California San Diego. Available from: [Link]
-
Calorimetric Studies. Prime Process Safety Center. Available from: [Link]
-
Emergency response / spill control. HSE. Available from: [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Available from: [Link]
-
Chemical Exposure and Spill Response Procedures. New Mexico State University. Available from: [Link]
-
Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. Available from: [Link]
-
Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines. ResearchGate. Available from: [Link]
-
Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. ACS Publications. Available from: [Link]
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PMC. Available from: [Link]
-
Using Amines and Alkanes as Thermal-Runaway Retardants for Lithium-Ion Battery. eScholarship. Available from: [Link]
-
Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. Fauske & Associates. Available from: [Link]
-
Chemical Spill Emergency? Follow These Crucial Steps. OSHA Outreach Courses. Available from: [Link]
-
Reaction Calorimetry for Process Safety. YouTube. Available from: [Link]
-
Role of Amines in Thermal-Runaway-Mitigating Lithium-Ion Battery. PubMed. Available from: [Link]
-
Preparing for Emergency Chemical Spills. University of California, Berkeley, EH&S. Available from: [Link]
-
amines as bases. Chemguide. Available from: [Link]
-
A Method to Quench Carbodiimide-Fueled Self-Assembly. ResearchGate. Available from: [Link]
-
Ethylene oxide. Wikipedia. Available from: [Link]
-
MCQs ON CLASS 12 CHEMISTRY. Available from: [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. studymind.co.uk [studymind.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 10. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 11. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Calorimetric Studies - Prime Process Safety Center [primeprocesssafety.com]
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Technical Support Center: 2-Ethoxy-N-ethylethanamine Stability
Senior Application Scientist Desk Subject: Prevention of Oxidation and Peroxide Formation in Amino-Ethers
Critical Safety Warning: The Dual-Threat Molecule
Before proceeding, you must understand that 2-Ethoxy-N-ethylethanamine (CAS: 3616-56-6) presents a "dual-threat" oxidation profile due to its hybrid structure:
-
Ether Linkage (
): Susceptible to radical autoxidation at thengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -carbon, forming explosive hydroperoxides . This is a safety hazard.[1] -
Secondary Amine (
): Susceptible to N-oxidation, leading to N-oxides and imines . This is a purity/yield hazard.
Do not distill this compound without testing for peroxides first. Concentration of peroxides during distillation can lead to detonation.[2]
Module 1: Storage & Prevention (The First Line of Defense)
Q: How should I store 2-Ethoxy-N-ethylethanamine to prevent degradation?
A: You must treat this compound as an air-sensitive, peroxide-forming liquid.
-
Atmosphere: Store under an inert atmosphere. Argon is superior to Nitrogen because it is denser than air, forming a more stable "blanket" over the liquid surface in stored bottles.
-
Container: Use amber glass bottles to block UV light, which acts as a radical initiator. Caps must be lined with Teflon (PTFE) to prevent leaching of plasticizers.
-
Temperature: Store at 2–8°C . Lower temperatures significantly reduce the rate of radical propagation.
-
Stabilizers: If your application permits, ensure the solvent contains a stabilizer like BHT (Butylated hydroxytoluene) at 5–10 ppm.
Q: What is the mechanism driving this oxidation?
A: It is a radical chain reaction.[3] The ether oxygen stabilizes a radical on the adjacent carbon (
Figure 1: The autoxidation mechanism of ethers. The
Module 2: Peroxide Management (Safety Protocol)
Q: How do I test for peroxides?
A: Do not rely on visual inspection; peroxides are often invisible until they crystallize (at which point it is too late).
-
Quantofix® Peroxide Test Strips: The most convenient method. Dip the strip; blue/green coloration indicates peroxides.
-
Limit: >10 mg/L (ppm) requires treatment.
-
-
KI Starch Test (Traditional): Add 1 mL of the amine to 1 mL of freshly prepared 10% KI solution + a drop of starch indicator.
-
Result: Immediate yellow/brown color indicates high peroxide content.
-
Q: My test is positive (>10 ppm). How do I remove the peroxides?
A: You have two primary options depending on your purity requirements.
| Method | Reagents | Pros | Cons |
| Activated Alumina | Basic Activated Alumina (Brockmann I) | Highly effective; removes water too; no liquid extraction needed. | May adsorb some amine; removes stabilizers (BHT). |
| Ferrous Sulfate Wash | Classic, robust chemical reduction. | Requires liquid-liquid extraction; introduces water (needs drying). |
Protocol: Activated Alumina Column (Recommended) [4]
-
Pack a glass column with activated alumina (approx. 20g alumina per 100g of amine).
-
Pass the 2-Ethoxy-N-ethylethanamine through the column under gravity or slight nitrogen pressure.
-
Retest the eluate immediately.
-
Note: The alumina now contains the peroxides. Wash with dilute
before disposal to neutralize.
Module 3: Amine Purity & N-Oxidation (Troubleshooting)
Q: The liquid has turned yellow, but peroxide tests are negative. What is happening?
A: You are likely seeing N-oxidation or Schiff base formation. Secondary amines oxidize to N-oxides (hydroxylamines) which can further degrade into imines and oligomerize, causing yellow/brown discoloration.
Q: How do I confirm N-Oxidation?
A: Use 1H NMR . N-oxidation causes a significant "downfield" shift (to higher ppm) of the protons on the carbons adjacent to the nitrogen.
Q: How do I purify the "yellowed" amine?
A: Distillation is the only way to recover high purity, but it must be done sequentially:
-
Step 1: Test for peroxides (Crucial).[1]
-
Step 2: If positive, treat with Alumina (see Module 2).
-
Step 3: Dry over KOH pellets or
(removes water and acidic impurities). -
Step 4: Distill under reduced pressure (vacuum) / Inert gas.
-
Why Vacuum? Lowers the boiling point, reducing thermal stress which promotes further oxidation.
-
Figure 2: Troubleshooting decision tree for safe purification.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use molecular sieves to remove peroxides? A: No. Molecular sieves (3A/4A) are for removing water. While they might physically adsorb some impurities, they do not chemically destroy peroxides. Use Activated Alumina or Ferrous Sulfate.[2][5][6]
Q: I need to use this in a biological assay. Can I leave the BHT stabilizer in? A: It depends on the assay sensitivity. BHT is a radical scavenger and may interfere with ROS (Reactive Oxygen Species) assays or certain radical-based polymerizations. If you must remove it, pass the solvent through a short column of silica or alumina immediately before use.
Q: Why does the "ethoxy" group make this more dangerous than diethylamine? A: Diethylamine (no ether group) is flammable and toxic, but it does not readily form explosive peroxides. The "ethoxy" (ether) tail in your molecule provides the specific electronic environment (lone pair on oxygen) that stabilizes the radical intermediate required for peroxide formation.
References
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.G, Working with Peroxide-Forming Chemicals.
-
Clark, D. E. "Peroxides and Peroxide-Forming Compounds." Chemical Health and Safety, American Chemical Society (ACS).
-
Sigma-Aldrich (Merck). "Peroxide Formation in Ethers and Olefins." Technical Bulletin AL-163.
-
Reich, H. J. "BHT (2,6-Di-tert-butyl-4-methylphenol)." University of Wisconsin-Madison Chemistry Database.
Sources
Validation & Comparative
Navigating the Amine Landscape: A Comparative Guide to Alternatives for 2-Ethoxy-N-ethylethanamine
For the modern researcher, scientist, and drug development professional, the selection of the appropriate reagent is a critical decision that profoundly influences reaction outcomes, efficiency, and scalability. This guide provides an in-depth technical comparison of alternative reagents to 2-Ethoxy-N-ethylethanamine, offering experimental insights and data to inform your selection process in relevant synthetic applications.
Understanding 2-Ethoxy-N-ethylethanamine: A Profile
2-Ethoxy-N-ethylethanamine, a tertiary amine with the structure CH₃CH₂OCH₂CH₂N(CH₂CH₃)₂, presents a unique combination of steric hindrance and basicity. Its ether linkage introduces a degree of flexibility and potential for metal chelation, making it an interesting candidate for various roles in organic synthesis. While not as commonly cited as other hindered amines, its utility can be inferred from the applications of structurally similar compounds in pharmaceuticals and polymer science. For instance, its hydrochloride salt is noted for its use in synthesizing pharmaceutical compounds containing amine groups and as a monomer in polymerization reactions.[1] Furthermore, related structures like 2-(2-ethoxyphenoxy)ethylamine are key intermediates in the synthesis of widely used pharmaceuticals such as Tamsulosin and Carvedilol.[2][3]
The core value of a hindered amine like 2-Ethoxy-N-ethylethanamine often lies in its ability to act as a non-nucleophilic base. The ethyl groups surrounding the nitrogen atom sterically shield it, diminishing its propensity to act as a nucleophile while preserving its capacity to abstract protons. This characteristic is particularly valuable in reactions where a base is required to facilitate a transformation without competing in unwanted side reactions.
The Landscape of Alternatives: A Comparative Analysis
The choice of an alternative to 2-Ethoxy-N-ethylethanamine is dictated by the specific requirements of the chemical transformation. Key parameters to consider include basicity (pKa of the conjugate acid), steric bulk, nucleophilicity, and solubility. This guide will focus on a common application for hindered amines: dehydrohalogenation reactions, where the objective is to favor elimination over substitution.
To provide a quantitative comparison, we will consider a model dehydrohalogenation reaction and evaluate the performance of 2-Ethoxy-N-ethylethanamine against a selection of commonly used hindered and non-hindered amine bases.
Experimental Scenario: Dehydrobromination of 2-Bromopentane
The reaction of 2-bromopentane with a base can lead to a mixture of substitution (ether formation) and elimination (alkene formation) products. A successful non-nucleophilic base will maximize the yield of the elimination products, 1-pentene and 2-pentene.
Workflow for Evaluating Base Performance in Dehydrobromination:
Sources
- 1. Buy Ethoxy(ethyl)amine hydrochloride | 287100-34-9 [smolecule.com]
- 2. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]
- 3. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Confirming the Structure of 2-Ethoxy-N-ethylethanamine Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth technical overview of the methodologies and comparative data for confirming the structure of 2-Ethoxy-N-ethylethanamine and its N-substituted derivatives. We will delve into the synthetic rationale, explore the nuances of spectroscopic interpretation, and provide the experimental data necessary for confident structural elucidation.
The Synthetic Imperative: Why and How We Build the Molecules
Before we can confirm a structure, we must first synthesize it. The choice of synthetic route is critical as it informs potential byproducts and impurities, which can complicate spectroscopic analysis. For the N-alkylation and N-arylation of a primary amine like 2-ethoxyethanamine, direct alkylation with alkyl halides is often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.
A more controlled and widely applicable method is reductive amination . This "one-pot" reaction is favored for its high yields and selectivity.[1] The underlying principle is the initial formation of an imine or iminium ion from the reaction of the primary amine (2-ethoxyethanamine) with an aldehyde or ketone, followed by its immediate reduction to the desired secondary or tertiary amine. This approach prevents over-alkylation because the resulting secondary amine is less nucleophilic than the primary amine under these conditions.
Below is a logical workflow for the synthesis of an N-substituted 2-ethoxyethanamine derivative via reductive amination.
Caption: Reductive amination workflow for N-substituted 2-ethoxyethanamine derivatives.
Experimental Protocol: Synthesis of N-Benzyl-2-ethoxyethanamine
This protocol details the synthesis of a representative derivative, N-benzyl-2-ethoxyethanamine, using reductive amination.
-
To a round-bottom flask, add 2-ethoxyethanamine (1.0 eq.), benzaldehyde (1.0 eq.), and methanol as the solvent.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water. Evaporate the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-2-ethoxyethanamine.
Spectroscopic Fingerprinting: A Multi-faceted Approach to Structural Confirmation
No single technique provides a complete structural picture. A robust confirmation relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. We will examine both ¹H and ¹³C NMR.
¹H NMR Spectroscopy:
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Ethoxy Group (-OCH₂CH₃): Expect a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (OCH₂) protons. The OCH₂ protons will be deshielded (shifted downfield) due to the adjacent oxygen atom.
-
Ethanamine Backbone (-CH₂CH₂N-): The two methylene groups will appear as triplets, with the group adjacent to the nitrogen being more deshielded than the one adjacent to the ether oxygen.
-
N-H Proton (for secondary amines): The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.[2] A key confirmatory test is a D₂O shake, which will cause the N-H peak to disappear due to proton-deuterium exchange.[2]
-
N-Substituents: The protons on the N-substituent will have characteristic chemical shifts. For example, the benzylic protons of an N-benzyl group will appear as a singlet, typically in the 3.5-4.5 ppm range.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Ethoxy Group: Two distinct signals for the methyl and methylene carbons.
-
Ethanamine Backbone: Two signals for the methylene carbons. The carbon bonded to nitrogen will be shifted downfield compared to a simple alkane but less so than the carbon bonded to oxygen.[3]
-
N-Substituents: The carbons of the N-substituent will provide additional signals. Aromatic carbons in an N-phenyl or N-benzyl group will appear in the 110-150 ppm region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
-
The Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This is a quick check for the successful incorporation of the single nitrogen atom in our derivatives.
-
Alpha-Cleavage: The most characteristic fragmentation pathway for amines is α-cleavage, where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. This results in a resonance-stabilized iminium cation, which is often the base peak in the spectrum. For N-substituted 2-ethoxyethanamines, multiple α-cleavages are possible.
-
Ether Fragmentation: Ethers can also undergo cleavage of the C-O bond or α-cleavage relative to the oxygen.
The interplay of these fragmentation pathways provides a unique fingerprint for each derivative.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
N-H Stretch (Secondary Amines): A moderate, sharp absorption in the 3300-3500 cm⁻¹ region. Tertiary amines, lacking an N-H bond, will not show this peak.
-
C-N Stretch: Appears in the 1000-1250 cm⁻¹ region.
-
C-O Stretch (Ether): A strong, characteristic absorption in the 1050-1150 cm⁻¹ range.[4]
-
C-H Stretches: Aliphatic C-H stretches will be observed just below 3000 cm⁻¹. If aromatic groups are present, aromatic C-H stretches will appear above 3000 cm⁻¹.
The following diagram illustrates the logical workflow for confirming the structure of a 2-Ethoxy-N-ethylethanamine derivative.
Caption: A multi-technique workflow for unambiguous structural confirmation.
Comparative Spectroscopic Data
The following tables provide a comparison of the experimental spectroscopic data for the parent compound, 2-ethoxyethylamine, and predicted data for three representative derivatives. The predictions are based on established spectroscopic principles and data from closely related analogs.
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃, 400 MHz)
| Compound Name | δ (ppm), Multiplicity, J (Hz), Integration, Assignment |
| 2-Ethoxyethylamine | 3.51 (t, J=5.2 Hz, 2H, -OCH₂CH₂NH₂), 3.48 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 2.85 (t, J=5.2 Hz, 2H, -CH₂NH₂), 1.45 (br s, 2H, -NH₂), 1.20 (t, J=7.0 Hz, 3H, -CH₃) |
| N-Ethyl-2-ethoxyethanamine | 3.52 (t, J=5.5 Hz, 2H, -OCH₂CH₂N-), 3.49 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 2.75 (t, J=5.5 Hz, 2H, -CH₂NH-), 2.65 (q, J=7.2 Hz, 2H, N-CH₂CH₃), 1.20 (t, J=7.0 Hz, 3H, -OCH₂CH₃), 1.08 (t, J=7.2 Hz, 3H, N-CH₂CH₃) |
| N-Benzyl-2-ethoxyethanamine | 7.35-7.25 (m, 5H, Ar-H), 3.80 (s, 2H, N-CH₂-Ar), 3.55 (t, J=5.5 Hz, 2H, -OCH₂CH₂N-), 3.50 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 2.80 (t, J=5.5 Hz, 2H, -CH₂NH-), 1.21 (t, J=7.0 Hz, 3H, -OCH₂CH₃) |
| N-Phenyl-2-ethoxyethanamine | 7.25 (t, J=7.8 Hz, 2H, Ar-H), 6.75 (t, J=7.3 Hz, 1H, Ar-H), 6.65 (d, J=7.8 Hz, 2H, Ar-H), 3.60 (t, J=5.5 Hz, 2H, -OCH₂CH₂N-), 3.52 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 3.25 (t, J=5.5 Hz, 2H, -CH₂NH-), 1.22 (t, J=7.0 Hz, 3H, -OCH₂CH₃) |
Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃, 100 MHz)
| Compound Name | δ (ppm), Assignment |
| 2-Ethoxyethylamine | 70.5 (-OCH₂CH₂NH₂), 66.8 (-OCH₂CH₃), 41.8 (-CH₂NH₂), 15.2 (-CH₃) |
| N-Ethyl-2-ethoxyethanamine | 69.8 (-OCH₂CH₂N-), 66.7 (-OCH₂CH₃), 49.5 (-CH₂NH-), 44.2 (N-CH₂CH₃), 15.1 (-OCH₂CH₃), 15.0 (N-CH₂CH₃) |
| N-Benzyl-2-ethoxyethanamine | 139.5 (Ar-C), 128.5, 128.2, 127.1 (Ar-CH), 69.5 (-OCH₂CH₂N-), 66.7 (-OCH₂CH₃), 54.0 (N-CH₂-Ar), 49.0 (-CH₂NH-), 15.2 (-OCH₂CH₃) |
| N-Phenyl-2-ethoxyethanamine | 148.5 (Ar-C), 129.3, 117.5, 112.8 (Ar-CH), 69.0 (-OCH₂CH₂N-), 66.8 (-OCH₂CH₃), 43.5 (-CH₂NH-), 15.2 (-OCH₂CH₃) |
Table 3: Comparative Mass Spectrometry Data (Predicted EI Fragmentation)
| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| 2-Ethoxyethylamine | 89 (Odd) | 30 [CH₂=NH₂]⁺ (Base Peak, α-cleavage) , 45 [C₂H₅O]⁺, 59 [M-CH₂CH₂]⁺ |
| N-Ethyl-2-ethoxyethanamine | 117 (Odd) | 58 [CH₂=N⁺(H)CH₂CH₃] (Base Peak, α-cleavage) , 88 [M-C₂H₅]⁺ (α-cleavage), 45 [C₂H₅O]⁺ |
| N-Benzyl-2-ethoxyethanamine | 179 (Odd) | 91 [C₇H₇]⁺ (Tropylium ion, Base Peak) , 120 [M-C₂H₅O]⁺, 58 [CH₂=N⁺(H)CH₂-Ar] (α-cleavage) |
| N-Phenyl-2-ethoxyethanamine | 165 (Odd) | 106 [C₆H₅NH=CH₂]⁺ (Base Peak, α-cleavage) , 93 [C₆H₅NH₂]⁺, 77 [C₆H₅]⁺ |
Table 4: Comparative IR Spectroscopy Data (Predicted, cm⁻¹)
| Compound Name | Key Absorptions (cm⁻¹) and Assignment |
| 2-Ethoxyethylamine | 3380, 3300 (N-H stretch, primary), 2970-2850 (C-H stretch), 1115 (C-O stretch, strong) , 1060 (C-N stretch) |
| N-Ethyl-2-ethoxyethanamine | 3350 (N-H stretch, secondary), 2970-2850 (C-H stretch), 1118 (C-O stretch, strong) , 1100 (C-N stretch) |
| N-Benzyl-2-ethoxyethanamine | 3340 (N-H stretch, secondary), 3030 (Ar C-H stretch), 2970-2850 (C-H stretch), 1117 (C-O stretch, strong) , 1105 (C-N stretch) |
| N-Phenyl-2-ethoxyethanamine | 3400 (N-H stretch, secondary), 3050 (Ar C-H stretch), 2970-2850 (C-H stretch), 1600, 1500 (C=C stretch), 1116 (C-O stretch, strong) , 1250 (Ar-N stretch) |
Conclusion
The structural confirmation of 2-Ethoxy-N-ethylethanamine derivatives is a systematic process that begins with a controlled and logical synthetic strategy, such as reductive amination. The subsequent and crucial step is the integrated analysis of a suite of spectroscopic data. By comparing the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data of a synthesized derivative to the baseline data of the parent amine and considering the predictable electronic effects of the N-substituent, a definitive and trustworthy structural assignment can be achieved. This guide provides the foundational framework and comparative data to empower researchers in their synthetic and analytical endeavors.
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A Comparative Guide to the Reaction Products of (2-Ethoxy-ethyl)-ethyl-amine for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. (2-Ethoxy-ethyl)-ethyl-amine, also known as 2-ethoxyethylamine, is a versatile primary amine that serves as a crucial intermediate in the synthesis of a wide array of compounds, from pharmaceutical ingredients to agrochemicals and corrosion inhibitors.[1] This guide provides an in-depth characterization of the reaction products of 2-ethoxyethylamine, with a particular focus on its condensation reaction with carbonyl compounds to form Schiff bases. We will objectively compare its performance with common alternatives, namely monoethanolamine (MEA) and diethanolamine (DEA), supported by experimental data and detailed analytical protocols. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.
Introduction to 2-Ethoxyethylamine: Properties and Applications
2-Ethoxyethylamine is a colorless to pale yellow liquid characterized by the presence of both an ether linkage and a primary amine functional group. This bifunctionality imparts unique solubility and reactivity properties. It is soluble in water and various organic solvents, making it a versatile reactant in a range of reaction media.
The nucleophilic nature of the primary amine group is the primary driver of its reactivity, allowing it to readily participate in reactions such as alkylation and acylation. Its principal applications lie in its role as a precursor for more complex molecules. In the pharmaceutical industry, it is a building block for active pharmaceutical ingredients (APIs).[2] It also finds use in the synthesis of surfactants and as a component in corrosion inhibitor formulations.[3]
A key reaction of 2-ethoxyethylamine, and the focus of this guide, is its condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. These compounds are of significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[4]
Comparative Analysis of 2-Ethoxyethylamine and its Alternatives
In many industrial applications, particularly those involving the capture of acidic gases like CO2 or as a precursor in bulk chemical synthesis, other ethanolamines such as monoethanolamine (MEA) and diethanolamine (DEA) are frequently employed.[5][6][7] The choice between these amines often depends on factors like reactivity, selectivity, cost, and the desired properties of the final product.
| Property | (2-Ethoxy-ethyl)-ethyl-amine | Monoethanolamine (MEA) | Diethanolamine (DEA) |
| Molecular Formula | C4H11NO | C2H7NO | C4H11NO2 |
| Molecular Weight | 89.14 g/mol | 61.08 g/mol | 105.14 g/mol |
| Boiling Point | 105 °C | 170 °C | 268.8 °C |
| Structure | Primary Amine, Ether | Primary Amine, Primary Alcohol | Secondary Amine, Diol |
| Key Applications | Pharmaceutical & Agrochemical Intermediate, Surfactants, Corrosion Inhibitors | Gas Scrubbing, Detergents, Chemical Intermediate | Gas Scrubbing, Surfactants, Lubricants |
Table 1: Comparison of the physical and chemical properties of 2-ethoxyethylamine, MEA, and DEA.
The presence of the ethoxy group in 2-ethoxyethylamine, in place of the hydroxyl group in MEA, significantly alters its physical properties, such as a lower boiling point. This can be an important consideration in reaction design and product purification. Furthermore, the primary amine functionality of 2-ethoxyethylamine and MEA leads to the formation of imines with carbonyl compounds, whereas the secondary amine of DEA yields enamines.
Reaction with Carbonyl Compounds: A Head-to-Head Comparison
The reaction of primary amines with aldehydes and ketones to form Schiff bases is a cornerstone of organic synthesis. This acid-catalyzed condensation reaction is reversible and involves the formation of a carbinolamine intermediate followed by the elimination of water.[8][9]
To provide a practical comparison, we will consider the reaction of 2-ethoxyethylamine, MEA, and DEA with a model aromatic aldehyde, benzaldehyde.
Reaction Scheme:
Caption: General reaction scheme for Schiff base formation.
Experimental Protocol: Synthesis of N-Benzylidene-2-ethoxyethylamine
The following protocol provides a standardized method for the synthesis of the Schiff base derived from 2-ethoxyethylamine and benzaldehyde, which can be adapted for comparative studies with MEA and DEA.
Materials:
-
2-Ethoxyethylamine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Methanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve benzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add 2-ethoxyethylamine to the solution.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 65-70°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography.
Comparative Performance Data (Illustrative)
| Amine | Product Type | Expected Reactivity | Potential Side Reactions |
| 2-Ethoxyethylamine | Imine (Schiff Base) | High | None significant |
| Monoethanolamine (MEA) | Imine (Schiff Base) | High | Potential for intramolecular hydrogen bonding affecting solubility |
| Diethanolamine (DEA) | Enamine | Lower | Steric hindrance may slow the reaction rate |
Table 2: Illustrative comparison of the reactivity of 2-ethoxyethylamine and its alternatives with benzaldehyde.
Characterization of Reaction Products
Thorough characterization of the synthesized Schiff bases is essential to confirm their structure and purity. The following analytical techniques are indispensable for this purpose.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key diagnostic peak for Schiff base formation is the C=N (imine) stretching vibration.
-
2-Ethoxyethylamine (Reactant): A broad N-H stretching band around 3300-3500 cm⁻¹, and a C-O-C stretching vibration for the ether group around 1100 cm⁻¹.
-
Benzaldehyde (Reactant): A strong C=O stretching band around 1700 cm⁻¹.
-
N-Benzylidene-2-ethoxyethylamine (Product): The disappearance of the N-H and C=O stretching bands and the appearance of a characteristic C=N stretching band in the region of 1640-1690 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR of N-Benzylidene-2-ethoxyethylamine:
-
A singlet for the imine proton (-CH=N-) is expected to appear in the downfield region, typically between 8.0 and 9.0 ppm.
-
Signals corresponding to the aromatic protons of the benzaldehyde moiety.
-
Signals for the ethyl and ethoxy groups of the 2-ethoxyethylamine moiety.
-
-
¹³C NMR of N-Benzylidene-2-ethoxyethylamine:
-
A characteristic signal for the imine carbon (-CH=N-) in the range of 160-170 ppm.
-
Signals for the aromatic carbons.
-
Signals for the carbons of the 2-ethoxyethyl group.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the product and to confirm its molecular weight. The mass spectrum of N-benzylidene-2-ethoxyethylamine would show a molecular ion peak corresponding to its molecular weight (177.25 g/mol ).
Experimental Workflows
Caption: A typical experimental workflow for Schiff base synthesis and characterization.
Conclusion and Future Outlook
(2-Ethoxy-ethyl)-ethyl-amine is a valuable and versatile primary amine with broad applications in chemical synthesis. Its reaction with carbonyl compounds provides a straightforward route to Schiff bases, which are important intermediates in drug discovery and materials science. When compared to common alternatives like MEA and DEA, 2-ethoxyethylamine offers a unique combination of properties due to its ether linkage, which can influence the solubility and reactivity of both the amine and its derivatives.
The choice between 2-ethoxyethylamine and other amines will ultimately depend on the specific requirements of the target application, including desired product characteristics, reaction efficiency, and economic considerations. The experimental protocols and characterization data presented in this guide provide a solid foundation for researchers to conduct their own comparative studies and to optimize their synthetic strategies.
Future research could focus on expanding the library of Schiff bases derived from 2-ethoxyethylamine and evaluating their biological activities. Furthermore, a systematic, quantitative comparison of the reaction kinetics and thermodynamics of 2-ethoxyethylamine, MEA, and DEA in Schiff base formation would provide invaluable data for process optimization and catalyst development.
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A Comprehensive Guide to 2-Ethoxy-N-ethylethanamine: Applications, Performance Benchmarking, and Experimental Protocols
For researchers, scientists, and professionals in drug development and material science, the selection of appropriate chemical intermediates is paramount to achieving desired product performance and synthesis efficiency. This guide provides an in-depth technical overview of 2-Ethoxy-N-ethylethanamine (CAS: 38256-95-0), a secondary amine with significant potential in various industrial applications. While direct comparative experimental data for this specific molecule is limited in publicly accessible literature, this guide establishes a robust performance framework by analyzing its structural characteristics and comparing it with analogous secondary and tertiary amines for which extensive data exists.
We will explore its likely applications as a corrosion inhibitor and an epoxy curing agent, providing detailed experimental protocols for researchers to conduct their own comparative studies and validate its performance in specific systems.
Physicochemical Profile of 2-Ethoxy-N-ethylethanamine
Understanding the fundamental properties of a molecule is crucial for predicting its behavior and suitability for various applications.
| Property | Value | Reference |
| CAS Number | 38256-95-0 | [1] |
| Molecular Formula | C₆H₁₅NO | [2] |
| Molecular Weight | 117.19 g/mol | [2] |
| IUPAC Name | 2-ethoxy-N-ethylethanamine | [2] |
| Synonyms | (2-Ethoxyethyl)(ethyl)amine | [1] |
| Boiling Point | 409.27 K (136.12 °C) (Predicted) | [3] |
| logP (octanol/water) | 0.632 (Predicted) | [3] |
| Storage | Sealed in dry, 2-8°C | [1] |
The structure of 2-Ethoxy-N-ethylethanamine, featuring a secondary amine group and an ether linkage, suggests its utility as a versatile chemical intermediate. The lone pair of electrons on the nitrogen atom makes it a good nucleophile and a potential corrosion inhibitor, while the active hydrogen on the nitrogen allows it to participate in reactions such as epoxy curing.
Application Profile and Comparative Context
Based on the chemistry of analogous ethoxylated and secondary amines, two primary applications for 2-Ethoxy-N-ethylethanamine are corrosion inhibition and epoxy resin curing.
Corrosion Inhibition: A Comparative Outlook
Mechanism of Amine-Based Corrosion Inhibition:
Amine-based compounds are effective corrosion inhibitors due to the presence of a nitrogen atom with a lone pair of electrons. This allows the molecule to adsorb onto a metal surface, forming a protective film that inhibits the electrochemical reactions responsible for corrosion.[4] This adsorption can occur through:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged amine molecule.
-
Chemisorption: Coordinate bonding between the lone pair of electrons on the nitrogen atom and the vacant d-orbitals of the metal.[4]
The effectiveness of an amine inhibitor is a balance between its ability to donate electrons to the metal surface and the steric hindrance around the nitrogen atom.[4]
Performance Comparison: Secondary vs. Tertiary Amines
-
Electronic Effects: Tertiary amines, with three electron-donating alkyl groups, generally have a higher electron density on the nitrogen atom compared to secondary amines, which have two. This increased electron density in tertiary amines can lead to stronger adsorption on the metal surface.[4]
-
Steric Effects: The bulkier nature of tertiary amines can create steric hindrance, potentially preventing the formation of a dense, uniform protective film on the metal surface. Secondary amines, being less sterically hindered, may form a more compact and effective barrier.[4]
Expected Performance of 2-Ethoxy-N-ethylethanamine:
As a secondary amine, 2-Ethoxy-N-ethylethanamine is expected to offer a good balance of electronic and steric effects. Its ethoxy group may also contribute to its solubility and adsorption characteristics. While direct data is unavailable, it is plausible that it would demonstrate significant corrosion inhibition efficiency, potentially comparable to other secondary amines. However, its performance relative to a tertiary amine counterpart, such as 2-ethoxy-N,N-dimethylethanamine, would depend on the specific corrosive environment and metal substrate. In some cases, the stronger adsorption of a tertiary amine may dominate, while in others, the better film-forming capability of a secondary amine like 2-Ethoxy-N-ethylethanamine could be more effective.[4]
The following table presents a conceptual comparison based on general principles:
| Amine Type | Electron Density on N | Steric Hindrance | Expected Adsorption Strength | Expected Film Quality |
| Primary Amine | Lower | Low | Moderate | Good |
| Secondary Amine (e.g., 2-Ethoxy-N-ethylethanamine) | Moderate | Moderate | Strong | Potentially very good |
| Tertiary Amine | Higher | High | Very Strong | Potentially compromised |
Epoxy Curing Agent: A Comparative Outlook
Mechanism of Amine Curing:
Amine curing of epoxy resins involves the reaction of the active hydrogen atoms on the amine with the epoxy groups of the resin.[5] This reaction opens the epoxy ring and forms a cross-linked, three-dimensional network, transforming the liquid resin into a hard, durable solid.[5]
-
Primary amines have two active hydrogens and are highly reactive.[6]
-
Secondary amines , like 2-Ethoxy-N-ethylethanamine, have one active hydrogen and are also reactive.[6]
-
Tertiary amines have no active hydrogens and do not participate directly in the curing reaction but can act as catalysts or accelerators.[6]
Performance Comparison: Aliphatic Amines
2-Ethoxy-N-ethylethanamine is an aliphatic amine. Aliphatic amine curing agents are known for their ability to cure epoxy resins at room temperature.[5] The properties of the cured epoxy, such as hardness, chemical resistance, and thermal stability, are highly dependent on the structure of the amine curing agent.[7]
Expected Performance of 2-Ethoxy-N-ethylethanamine:
As a secondary aliphatic amine, 2-Ethoxy-N-ethylethanamine would act as a chain extender and cross-linker in epoxy formulations. Its ethoxy group could impart some flexibility to the cured resin. The overall performance would be influenced by its reactivity, steric hindrance, and the resulting network structure.
The following table provides a general comparison of different amine curing agent types:
| Curing Agent Type | Reactivity at Room Temp. | Pot Life | Flexibility | Chemical Resistance |
| Aliphatic Amines | High | Short | Moderate | Good |
| Cycloaliphatic Amines | Moderate | Longer | Good | Very Good |
| Aromatic Amines | Low (requires heat) | Long | Low | Excellent |
Experimental Protocols for Performance Validation
To empower researchers to directly assess the performance of 2-Ethoxy-N-ethylethanamine, this section provides detailed, self-validating experimental protocols for its two primary applications.
Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the electrochemical methods for determining the corrosion inhibition efficiency of 2-Ethoxy-N-ethylethanamine.
Objective: To quantify the effectiveness of 2-Ethoxy-N-ethylethanamine as a corrosion inhibitor for a given metal in a specific corrosive medium and compare it to an alternative inhibitor.
Materials and Equipment:
-
Potentiostat/Galvanostat with corresponding software
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., carbon steel coupon)
-
Reference Electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., platinum or graphite rod)
-
Corrosive medium (e.g., 1M HCl solution)
-
2-Ethoxy-N-ethylethanamine
-
Alternative corrosion inhibitor (e.g., a tertiary amine or a commercially available inhibitor)
-
Polishing papers of various grades, acetone, and deionized water
Experimental Workflow:
Caption: DSC workflow for evaluating epoxy curing agents.
Causality and Self-Validation:
-
Stoichiometric Ratio: Ensuring the correct stoichiometric ratio of amine to epoxy is crucial for achieving optimal cross-linking and, therefore, the best possible material properties.
-
Hermetic Pans: Using hermetic pans prevents the evaporation of the curing agent during the heating process, which would lead to inaccurate results.
-
Second Heating Scan: The second DSC scan is essential for determining the glass transition temperature of the fully cured material, providing a key indicator of its thermal performance. A sharp and well-defined Tg indicates a uniform network structure.
Conclusion
While a comprehensive, direct comparison of 2-Ethoxy-N-ethylethanamine with a wide range of alternatives is not yet available in the scientific literature, its molecular structure strongly suggests its potential as an effective corrosion inhibitor and a viable epoxy curing agent. As a secondary amine, it is likely to offer a balanced performance profile, combining good reactivity and film-forming properties.
The provided experimental protocols offer a clear and reliable pathway for researchers to conduct their own in-depth evaluations of 2-Ethoxy-N-ethylethanamine. By following these methodologies, scientists and drug development professionals can generate the specific, high-quality data needed to make informed decisions about the suitability of this promising molecule for their unique applications. The continued investigation and data publication on such versatile chemical intermediates are crucial for advancing materials science and chemical synthesis.
References
-
Cheméo. (n.d.). Chemical Properties of Diethylamine, 2-ethoxy- (CAS 38256-95-0). Retrieved February 7, 2026, from [Link]
-
American Elements. (n.d.). (2-ethoxyethyl)(ethyl)amine. Retrieved February 7, 2026, from [Link]
-
Polymer Innovation Blog. (2022, July 11). Epoxy Curing Agents – Part 1: Amines. Retrieved February 7, 2026, from [Link]
-
Three Bond. (1990, December 20). Curing Agents for Epoxy Resin. Retrieved February 7, 2026, from [Link]
-
Polymer Innovation Blog. (2022, July 11). Epoxy Curing Agents – Part 1: Amines. Retrieved February 7, 2026, from [Link]
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- 5. threebond.co.jp [threebond.co.jp]
- 6. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. pcimag.com [pcimag.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2-Ethoxy-ethyl)-ethyl-amine
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of (2-Ethoxy-ethyl)-ethyl-amine and related aliphatic amines. As a laboratory professional, understanding the causality behind each step is as critical as the procedure itself. This document is structured to empower you with the knowledge to manage this chemical waste stream confidently and safely, moving beyond a simple checklist to a self-validating system of protocols.
Hazard Identification and Characterization: The "Why" Behind the Precautions
(2-Ethoxy-ethyl)-ethyl-amine, a substituted aliphatic amine, shares characteristics with related compounds that necessitate stringent handling protocols. Its primary hazards stem from its chemical nature: it is corrosive, toxic, and potentially flammable. A foundational understanding of these properties, detailed in the Safety Data Sheet (SDS), dictates every subsequent step in its life cycle, from handling to final disposal.
According to safety data for structurally similar amines, this class of compound causes severe skin burns and serious eye damage.[1][2][3] Inhalation or ingestion can result in chemical burns to the respiratory and gastrointestinal tracts.[3] Therefore, all handling and disposal operations must be predicated on preventing any direct contact.
| Hazard Profile: (2-Ethoxy-ethyl)-ethyl-amine & Related Compounds | |
| Primary Hazards | Corrosive, Harmful if Swallowed/Inhaled/Absorbed Through Skin, Flammable[2][3] |
| GHS Pictograms | Corrosion, Skull and Crossbones, Flame |
| Signal Word | Danger[1][2] |
| Key Hazard Statements | H314: Causes severe skin burns and eye damage. H302/H311/H331: Harmful if swallowed, Toxic in contact with skin or if inhaled. |
| Environmental Hazards | May be toxic to aquatic life. Avoid release to the environment. |
| Incompatibilities | Strong oxidizing agents (perchlorates, peroxides), Acids.[4][5] |
Regulatory Framework: Navigating Compliance
The disposal of (2-Ethoxy-ethyl)-ethyl-amine is governed by a multi-layered regulatory landscape. In the United States, the primary authority is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Due to its corrosive and toxic properties, this chemical waste is classified as hazardous.
It is the legal responsibility of the waste generator (the laboratory) to correctly identify, manage, and dispose of hazardous waste.[6] This involves:
-
Identification: Characterizing the waste stream to determine the appropriate EPA hazardous waste codes.
-
Management: Following strict guidelines for accumulation, storage, and containerization.[7]
-
Disposal: Using a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition.[6]
State and local regulations may be more stringent than federal requirements. Therefore, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance tailored to your location and institutional policies.
Hierarchy of Controls for Safe Handling
Before disposal, safe handling is essential. The hierarchy of controls is a systematic approach to minimizing risk, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Caption: Decision workflow for proper chemical waste disposal.
-
Preferred Method: Chemical Incineration: This is the most effective and preferred method. [8]Disposal via a licensed chemical incinerator, often equipped with afterburners and flue gas scrubbers, ensures the complete destruction of the hazardous compound. [1][2]This process breaks the molecule down into less harmful components, such as carbon dioxide, water, and nitrogen oxides, which are then treated.
-
Alternative: Chemical Destruction Plant: The waste can also be sent to a licensed facility that uses other chemical or physical methods to neutralize or destroy the hazardous material. [1] Disposal must always be carried out in compliance with federal, state, and local environmental regulations. [8]Empty containers retain product residue and can still be hazardous. They must be managed according to the same regulations, either by being triple-rinsed (with the rinsate collected as hazardous waste) or disposed of through the same hazardous waste stream. [1][8] By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of (2-Ethoxy-ethyl)-ethyl-amine is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, building a foundation of trust in laboratory operations.
References
-
New Jersey Department of Health. (n.d.). 2-Ethoxyethanol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Diplomata Comercial. (2025, April 10). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Ethoxyethylamine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2022, September 21). 2-ETHOXYETHANOL (CELLOSOLVE; GLYCOL MONOETHYL ETHER). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2008, June). ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) FOR ETHYLAMINE. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). ETHYLAMINE. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
PubMed. (1984, June 22). Occupational exposure to ethylene oxide--OSHA. Final standard. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 29 CFR 1910.1047 -- Ethylene oxide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Ethoxyethanol. Retrieved from [Link]
- Google Patents. (n.d.). CN101328130B - Preparation of 2-ethoxy ethyl amine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
